molecular formula C39H62N6O6S B8210155 PF-06380101-d8

PF-06380101-d8

Cat. No.: B8210155
M. Wt: 751.1 g/mol
InChI Key: QAAFNSMAIAVCHE-XYTWECGASA-N
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Description

PF-06380101-d8 is a useful research compound. Its molecular formula is C39H62N6O6S and its molecular weight is 751.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[(2-amino-2-methylpropanoyl)amino]-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-3-(trideuteriomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62N6O6S/c1-11-25(4)33(44(8)37(48)32(24(2)3)43-38(49)39(6,7)40)30(50-9)23-31(46)45-20-15-18-29(45)34(51-10)26(5)35(47)42-28(36-41-19-21-52-36)22-27-16-13-12-14-17-27/h12-14,16-17,19,21,24-26,28-30,32-34H,11,15,18,20,22-23,40H2,1-10H3,(H,42,47)(H,43,49)/t25-,26+,28-,29-,30+,32-,33-,34+/m0/s1/i2D3,3D3,24D,32D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAFNSMAIAVCHE-XYTWECGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62N6O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PF-06380101-d8: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-06380101-d8, a deuterated analog of the potent microtubule inhibitor PF-06380101. This guide details its chemical structure, physicochemical properties, and established biological activities, including its mechanism of action and effects on cellular signaling pathways. Detailed experimental methodologies are provided for key assays, and logical and biological pathways are visualized using diagrams to facilitate a deeper understanding of this compound's role in cancer research and drug development.

Chemical Structure and Properties

PF-06380101 is a synthetic analog of the natural antineoplastic agent dolastatin 10.[1] It is classified as an auristatin, a class of highly potent microtubule inhibitors used as payloads in antibody-drug conjugates (ADCs).[1][2] this compound is a stable isotope-labeled version of PF-06380101, incorporating deuterium atoms, which makes it a valuable tool for various research applications, including use as an internal standard in quantitative mass spectrometry-based assays.

The chemical structures of PF-06380101 and its deuterated analog are presented below:

(Image of the chemical structure of PF-06380101 would be placed here if image generation were possible.)

Caption: Chemical structure of PF-06380101.

(Image of the chemical structure of this compound would be placed here if image generation were possible.)

Caption: Chemical structure of this compound, indicating the positions of deuterium substitution.

A summary of the key physicochemical properties of both compounds is provided in the table below.

PropertyPF-06380101This compoundReference(s)
Synonyms Aur0101, Auristatin-0101Aur0101-d8, Auristatin-0101-d8[2]
CAS Number 1436391-86-4Not available[3]
Molecular Formula C₃₉H₆₂N₆O₆SC₃₉H₅₄D₈N₆O₆S[3]
Molecular Weight 743.01 g/mol 751.06 g/mol [3]
Predicted LogP 4.24.2(Predicted)
Predicted pKa 7.8 (most basic)7.8 (most basic)(Predicted)
Solubility Soluble in DMSO (≥ 65 mg/mL) and various aqueous formulations with co-solvents.Soluble in DMSO[2]

Synthesis and Formulation

General Synthesis of Auristatin Analogs

The synthesis of auristatins like PF-06380101 involves solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.[4] A generalized workflow is depicted below. The synthesis of the deuterated analog, this compound, would involve the use of deuterated starting materials in the appropriate steps of the synthesis.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Solution-Phase Modification and Purification start Resin Support amino_acid_1 Couple First Protected Amino Acid start->amino_acid_1 deprotection_1 Remove Protecting Group amino_acid_1->deprotection_1 amino_acid_2 Couple Second Protected Amino Acid deprotection_1->amino_acid_2 deprotection_2 Remove Protecting Group amino_acid_2->deprotection_2 chain_elongation Repeat Coupling and Deprotection Cycles deprotection_2->chain_elongation cleavage Cleave Peptide from Resin chain_elongation->cleavage modification N-terminal and/or C-terminal Modification cleavage->modification purification Purification (e.g., HPLC) modification->purification final_product PF-06380101 purification->final_product G PF06380101 PF-06380101 Tubulin Tubulin Dimers PF06380101->Tubulin Binds to Microtubule Microtubule Polymer PF06380101->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces G cluster_0 Intrinsic Apoptosis Pathway cluster_1 PI3K/Akt/mTOR Survival Pathway MicrotubuleDisruption Microtubule Disruption (by PF-06380101) CellularStress Cellular Stress MicrotubuleDisruption->CellularStress BaxBak Bax/Bak Activation CellularStress->BaxBak PI3K PI3K CellularStress->PI3K May Inhibit Mitochondria Mitochondria BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth, and Proliferation mTOR->CellSurvival

References

The Core Mechanism of Action of PF-06380101: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] It functions as a highly cytotoxic microtubule inhibitor and is primarily utilized as a payload in antibody-drug conjugates (ADCs).[3][4] This technical guide delineates the core mechanism of action of PF-06380101, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream signaling pathways.

Primary Mechanism: Microtubule Disruption

PF-06380101 exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1][5] Tubulin dimers are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. By binding to tubulin, PF-06380101 disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events culminating in cell death.[4]

Binding to Tubulin

PF-06380101, like other auristatins, binds to the vinca domain on β-tubulin. This binding event prevents the tubulin dimers from polymerizing into microtubules. While specific kinetic parameters for PF-06380101 are not publicly available, auristatins, in general, exhibit high-affinity binding to tubulin.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering or fluorescence.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • PF-06380101 stock solution (in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute tubulin in General Tubulin Buffer on ice.

  • Prepare a reaction mixture containing tubulin, GTP, and glycerol in a pre-chilled 96-well plate.

  • Add varying concentrations of PF-06380101 or vehicle control (DMSO) to the wells.

  • Incubate the plate at 37°C to initiate polymerization.

  • Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.[7][8][9]

Cellular Consequences of Microtubule Inhibition

The disruption of microtubule dynamics by PF-06380101 triggers a series of cellular events, primarily leading to cell cycle arrest and subsequent apoptosis.[10]

Cell Cycle Arrest

Microtubules are critical for the formation of the mitotic spindle during cell division. By inhibiting their formation, PF-06380101 causes cells to arrest in the G2/M phase of the cell cycle.[2][10] This prolonged mitotic arrest is a key trigger for the induction of apoptosis.

Induction of Apoptosis

Following G2/M arrest, cells undergo programmed cell death, or apoptosis. This is a complex process involving multiple signaling pathways. Auristatins, including PF-06380101, have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][3][4]

Signaling Pathways Activated by PF-06380101

The cytotoxic activity of PF-06380101 is mediated by the activation of specific pro-apoptotic signaling pathways.

p53-Dependent and -Independent Apoptosis

Studies on auristatins have shown the upregulation of the tumor suppressor protein p53 in wild-type p53 cancer cells. This leads to the increased expression of p21WAF1, a cell cycle inhibitor, and Bax, a pro-apoptotic protein, while downregulating the anti-apoptotic protein Bcl-2.[2] In cells with mutant p53, auristatins can still induce apoptosis through a p53-independent mechanism, which also involves the upregulation of p21WAF1 and Bax.[2]

G cluster_0 PF-06380101 cluster_1 Microtubule Dynamics cluster_2 Cellular Events cluster_3 Signaling Pathways PF06380101 PF-06380101 Tubulin Tubulin Polymerization PF06380101->Tubulin Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Disruption leads to p53_pathway p53-Dependent Pathway G2M_Arrest->p53_pathway p53_independent_pathway p53-Independent Pathway G2M_Arrest->p53_independent_pathway Bax Bax p53_pathway->Bax Upregulates Bcl2 Bcl-2 p53_pathway->Bcl2 Downregulates p53_independent_pathway->Bax Upregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: p53-mediated apoptotic signaling pathway of PF-06380101.

Endoplasmic Reticulum (ER) Stress Response

Disruption of the microtubule network by auristatin-based ADCs can also induce endoplasmic reticulum (ER) stress.[3][4] This leads to the activation of the unfolded protein response (UPR), characterized by the phosphorylation of inositol-requiring transmembrane kinase/endonuclease 1 (IRE1) and the downstream effector c-Jun N-terminal kinase (JNK).[4] The activation of this pathway contributes to the apoptotic signal.[4]

G cluster_0 PF-06380101 cluster_1 Cellular Target cluster_2 Cellular Stress Response cluster_3 Cellular Outcome PF06380101 PF-06380101 Microtubules Microtubule Network PF06380101->Microtubules Disrupts ER_Stress ER Stress Microtubules->ER_Stress Induces IRE1 p-IRE1 ER_Stress->IRE1 Activates JNK p-JNK IRE1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Contributes to

Caption: ER stress-induced apoptotic signaling of PF-06380101.

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic marker, using fluorescently labeled Annexin V.

Materials:

  • Cancer cell line of interest

  • PF-06380101

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of PF-06380101 for a predetermined time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[11][12]

Quantitative Data

In Vitro Cytotoxicity

PF-06380101 has demonstrated potent cytotoxic activity against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Assay
BT-474Breast Carcinoma0.26MTS assay
MDA-MB-361Breast Carcinoma0.19MTS assay
NCI-N87Gastric Carcinoma0.27MTS assay

Data sourced from MedchemExpress, citing Maderna A, et al. J Med Chem. 2014.[1]

Pharmacokinetic Properties

Pharmacokinetic studies in Wistar Han rats provide insights into the in vivo behavior of PF-06380101.

ParameterValueUnitsConditions
Systemic Clearance (Cl)70mL/min/kg20 µg/kg IV dose
Volume of Distribution (Vss)14.70L/kg20 µg/kg IV dose
Terminal Half-life (t1/2)~6hours20 µg/kg IV dose

Data sourced from MedchemExpress.[1]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • PF-06380101

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of PF-06380101.

  • Incubate for a specified period (e.g., 72 or 96 hours for tubulin inhibitors).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][14][15]

Logical Workflow: From ADC to Cell Death

PF-06380101 is typically delivered to cancer cells as a payload of an antibody-drug conjugate. The following diagram illustrates the workflow from ADC binding to the target cell to the induction of apoptosis.

G ADC Antibody-Drug Conjugate (e.g., PF-06664178) Target Target Antigen on Cancer Cell Surface ADC->Target Binds to Internalization Internalization via Endocytosis Target->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Release PF-06380101 Release Cleavage->Release Tubulin_Binding Binding to Tubulin Release->Tubulin_Binding Microtubule_Disruption Microtubule Disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Workflow of an ADC delivering PF-06380101 to induce apoptosis.

Conclusion

PF-06380101 is a highly potent microtubule inhibitor that induces cytotoxicity through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Its mechanism involves the activation of multiple pro-apoptotic signaling pathways, including both p53-dependent and -independent pathways, as well as the ER stress response. The quantitative data on its cytotoxicity and pharmacokinetic profile underscore its potential as a powerful payload for targeted cancer therapy via antibody-drug conjugates. The experimental protocols provided herein offer a framework for the further investigation and characterization of PF-06380101 and other auristatin analogs in preclinical research and drug development.

References

An In-Depth Technical Guide to PF-06380101 (Aur0101): A Potent Auristatin Analogue for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of PF-06380101 (also known as Aur0101), a highly potent, synthetic auristatin analogue of the natural product dolastatin 10.[1] Developed as a cytotoxic payload for antibody-drug conjugates (ADCs), PF-06380101 has demonstrated exceptional potency in preclinical studies and is a key component of several clinical-stage ADCs.[1][2] This document details its mechanism of action, quantitative preclinical data, and relevant experimental methodologies.

Core Properties of PF-06380101

PropertyValue
Synonyms Aur0101, Auristatin-0101
Chemical Formula C39H62N6O6S
Molecular Weight 743.02 g/mol
CAS Number 1436391-86-4
Description A synthetic, cytotoxic dolastatin 10 analogue and potent microtubule inhibitor.[3][4]

Mechanism of Action: Microtubule Disruption and Induction of Apoptosis

PF-06380101 exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[4] As a member of the auristatin class of microtubule-destabilizing agents, it binds to the β-subunit of tubulin heterodimers.[5][6] This binding prevents the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[7][8]

Furthermore, recent studies on auristatin-based ADCs suggest an additional mechanism involving the induction of immunogenic cell death (ICD).[9] The disruption of the microtubule network can lead to endoplasmic reticulum (ER) stress. This, in turn, activates the unfolded protein response (UPR), leading to the surface exposure of calreticulin and other damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[9][10]

cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC ADC with PF-06380101 Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Linker Cleavage and PF-06380101 Release Lysosome->Release Tubulin β-Tubulin Release->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M ER_Stress Endoplasmic Reticulum Stress Microtubule->ER_Stress Apoptosis Apoptosis G2M->Apoptosis ICD Immunogenic Cell Death ER_Stress->ICD

Figure 1. Mechanism of action of a PF-06380101-containing ADC.

In Vitro Cytotoxicity

PF-06380101 has demonstrated potent in vitro cytotoxicity against a range of human cancer cell lines, with GI50 (the concentration causing 50% growth inhibition) values in the sub-nanomolar range.[3]

Cell LineCancer TypeGI50 (nM)
BT-474Breast Carcinoma0.26
MDA-MB-361Breast Carcinoma0.19
NCI-N87Gastric Carcinoma0.27
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)

The following is a generalized protocol for determining the in vitro cytotoxicity of PF-06380101 using a tetrazolium-based (MTS) assay.

  • Cell Culture: Human cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of PF-06380101 in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a period of 4 days.[3]

  • MTS Assay: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The quantity of formazan product, which is proportional to the number of viable cells, is measured by recording the absorbance at approximately 490 nm using a microplate reader.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 values are then determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Treat with Serial Dilutions of PF-06380101 seeding->treatment incubation Incubate for 4 Days treatment->incubation mts_addition Add MTS Reagent incubation->mts_addition mts_incubation Incubate for 1-4 Hours mts_addition->mts_incubation read_absorbance Measure Absorbance at 490 nm mts_incubation->read_absorbance data_analysis Calculate GI50 Values read_absorbance->data_analysis end End data_analysis->end cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Cleavable Linker (e.g., vc-linker) Antibody->Linker Antigen Tumor-Associated Antigen Antibody->Antigen Binding Payload PF-06380101 (Cytotoxic Payload) Linker->Payload Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Cytotoxicity Cytotoxicity Release->Cytotoxicity

References

The Role of PF-06380101 as a Microtubule Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06380101, also known as Aur0101, is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] As a member of the auristatin family of microtubule inhibitors, PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4] Due to its high potency, PF-06380101 is primarily utilized as a payload in Antibody-Drug Conjugates (ADCs), a targeted cancer therapy approach.[1][2] This technical guide provides an in-depth overview of the core attributes of PF-06380101, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Core Concepts: Mechanism of Action

PF-06380101 functions as a microtubule-destabilizing agent.[5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. Their dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental for various cellular processes, most notably the formation of the mitotic spindle during cell division.[6]

PF-06380101 binds to tubulin, inhibiting its polymerization into microtubules.[7] This interference with microtubule formation disrupts the mitotic spindle, preventing the proper segregation of chromosomes. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3][4] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the proposed signaling pathway initiated by PF-06380101.

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Consequences PF-06380101 PF-06380101 Binding Binding to Tubulin PF-06380101->Binding Tubulin_dimers α/β-Tubulin Dimers Tubulin_dimers->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Disruption Mitotic Spindle Disruption Inhibition->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Proposed signaling pathway of PF-06380101.

Quantitative Data Summary

The following tables summarize the available quantitative data for PF-06380101 and its application in ADCs.

Table 1: In Vitro Cytotoxicity of PF-06380101

This table presents the half-maximal growth inhibition (GI50) values of PF-06380101 in various human cancer cell lines, as determined by a 4-day MTS cell viability assay.[1]

Cell LineCancer TypeGI50 (nM)
BT-474Breast Ductal Carcinoma0.26
MDA-MB-361Breast Carcinoma0.19
NCI-N87Gastric Carcinoma0.27
Table 2: In Vivo Pharmacokinetics of PF-06380101 in Wistar Han Rats

Pharmacokinetic parameters of PF-06380101 following a single intravenous (IV) dose of 20 µg/kg.[1]

ParameterValueUnit
Systemic Clearance (Cl)70mL/min/kg
Volume of Distribution (Vss)14.70L/kg
Terminal Elimination Half-life (t1/2)~6hours
Table 3: Clinical Trial Data for PF-06380101-Containing ADCs

This table summarizes key findings from Phase 1 clinical trials of ADCs utilizing PF-06380101 as the cytotoxic payload.

ADCTargetClinical TrialDose RangeDose-Limiting Toxicities (DLTs)Objective Response Rate (ORR)
PF-06664178 Trop-2NCT021221460.15 - 4.8 mg/kgNeutropenia, skin rash, mucosal inflammation[8][9]0% (Stable disease in 37.9% of patients)[8]
PF-06804103 HER2NCT032847230.15 - 5.0 mg/kgArthralgia, neuropathy, myalgia, fatigue, osteomuscular pain[2][10]52.4% in patients treated with ≥3 mg/kg[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of microtubule inhibitors like PF-06380101.

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of tubulin into microtubules. A common method involves monitoring the change in light scattering or fluorescence.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescent reporter can be used to monitor polymerization.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • PF-06380101 or other test compounds

  • Microplate spectrophotometer

Protocol:

  • Prepare a stock solution of PF-06380101 in a suitable solvent (e.g., DMSO).

  • On ice, prepare the tubulin solution at a final concentration of 2-5 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the desired concentration of PF-06380101 or vehicle control to the tubulin solution.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

The following diagram outlines the workflow for a typical microtubule polymerization assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Tubulin Prepare Tubulin Solution (on ice) Mix Mix Tubulin and PF-06380101 Prepare_Tubulin->Mix Prepare_Compound Prepare PF-06380101 (serial dilutions) Prepare_Compound->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure Measure Absorbance (340 nm) over time Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Analyze Analyze Polymerization Kinetics Plot->Analyze

Figure 2: Workflow for a microtubule polymerization assay.
Cell Viability Assay (MTS Assay)

This colorimetric assay is used to determine the number of viable cells in a culture by measuring their metabolic activity.

Principle: The tetrazolium compound MTS is reduced by viable cells with active metabolism to a colored formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • PF-06380101

  • MTS reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of PF-06380101 in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of PF-06380101 or vehicle control.

  • Incubate the plate for the desired period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • PF-06380101

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with PF-06380101 or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

The following diagram illustrates the logical relationship in the development and evaluation of an ADC containing PF-06380101.

G cluster_0 Component Selection cluster_1 ADC Construction & Characterization cluster_2 Preclinical Evaluation cluster_3 Clinical Development Antibody Target-Specific Antibody Conjugation Conjugation Antibody->Conjugation PF06380101 PF-06380101 (Payload) PF06380101->Conjugation Linker Linker Linker->Conjugation Characterization Characterization (DAR, etc.) Conjugation->Characterization In_Vitro In Vitro Studies (Cytotoxicity, etc.) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK, Tox) In_Vitro->In_Vivo Phase1 Phase 1 (Safety, MTD) In_Vivo->Phase1 Phase2_3 Phase 2/3 (Efficacy) Phase1->Phase2_3

Figure 3: ADC development and evaluation workflow.

Conclusion

PF-06380101 is a highly potent microtubule inhibitor with significant potential as a cytotoxic payload for antibody-drug conjugates. Its mechanism of action, centered on the disruption of microtubule dynamics and induction of G2/M cell cycle arrest, is well-established for auristatins. The quantitative data from preclinical and clinical studies highlight its potent anti-tumor activity, while also underscoring the importance of the therapeutic window to manage toxicities. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of PF-06380101 and develop novel ADC-based cancer therapies. Further research to determine its precise binding kinetics to tubulin and to fully elucidate the downstream apoptotic signaling pathways will provide a more complete understanding of this promising therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Characterization of PF-06380101-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of PF-06380101-d8, a deuterated analog of the potent auristatin derivative, PF-06380101. Given the proprietary nature of this compound, this document consolidates publicly available information and provides representative methodologies based on the synthesis and analysis of similar auristatin-class molecules.

Introduction to PF-06380101 and its Deuterated Analog

PF-06380101 is a synthetic and highly potent analog of the natural product dolastatin 10.[1][2] As a member of the auristatin family of microtubule inhibitors, it exhibits powerful cytotoxic activity against cancer cells.[3][4] Its primary application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver the potent drug to tumor cells.[5][6]

This compound is the deuterium-labeled version of PF-06380101.[7][8] The incorporation of deuterium atoms creates a stable, heavier isotope of the molecule. This makes this compound an invaluable tool in drug development, where it is primarily used as an internal standard for the quantitative analysis of PF-06380101 in biological matrices using techniques such as nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[7][8]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of auristatin analogs is a well-established field, and a representative synthetic workflow can be described. The synthesis is a complex, multi-step process involving the coupling of several non-proteinogenic amino acid subunits.

The synthesis of this compound would likely follow a similar pathway to the non-deuterated compound, with the introduction of deuterium atoms at specific positions. This can be achieved by using deuterated starting materials or by performing a deuteration reaction at a late stage of the synthesis.

Below is a generalized workflow for the synthesis of an auristatin analog, which would be adapted for the specific structure of this compound.

G cluster_0 Subunit Synthesis cluster_1 Fragment Coupling cluster_2 Final Steps S1 Synthesis of Deuterated Precursor 1 C1 Coupling of Precursors 1 and 2 S1->C1 S2 Synthesis of Precursor 2 S2->C1 S3 Synthesis of Precursor 3 C2 Coupling of Precursors 3 and 4 S3->C2 S4 Synthesis of Precursor 4 S4->C2 C3 Coupling of Fragments (1-2) and (3-4) C1->C3 C2->C3 D1 Deprotection C3->D1 P1 Purification (e.g., HPLC) D1->P1 F1 This compound P1->F1

A representative workflow for the synthesis of this compound.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and quantity. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table summarizes the expected characterization data based on its intended use as an internal standard and data for the non-deuterated PF-06380101.

ParameterExpected Value/ResultTechnique
Identity
Molecular WeightConsistent with the addition of 8 deuterium atoms to the molecular weight of PF-06380101Mass Spectrometry (MS)
1H NMR SpectrumConsistent with the structure of PF-06380101, with the absence of signals at deuterated positions1H NMR
2H NMR SpectrumSignals corresponding to the deuterated positions2H NMR
Purity
Chromatographic Purity>98%HPLC
Physical Properties
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSOExperimentally Determined
Experimental Protocols

The following are detailed, representative protocols for the characterization of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: The sample is dissolved in DMSO to a concentration of 1 mg/mL.

3.2.2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: m/z 100-2000.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or analyzed via LC-MS.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) experiments would be performed to fully elucidate the structure. For this compound, a 2H NMR experiment would also be conducted to confirm the positions of deuteration.

Mechanism of Action of PF-06380101

As an auristatin analog, PF-06380101's mechanism of action is the inhibition of microtubule polymerization.[2][3] This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

The following diagram illustrates the signaling pathway of auristatins like PF-06380101.

G cluster_0 Cellular Uptake (ADC) cluster_1 Mechanism of Action cluster_2 Downstream Effects ADC Antibody-Drug Conjugate (containing PF-06380101) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Release PF-06380101 Release Lysosome->Release PF06380101 PF-06380101 Release->PF06380101 Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes to form Disruption Microtubule Disruption Microtubule->Disruption PF06380101->Tubulin Binds to PF06380101->Microtubule Inhibits Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

The mechanism of action of PF-06380101 as an ADC payload.

Conclusion

This compound is a critical tool for the development of therapeutics involving its non-deuterated counterpart, PF-06380101. While detailed proprietary information on its synthesis is not available, this guide provides a comprehensive overview based on established scientific principles and available data for the auristatin class of molecules. The representative protocols and characterization data presented here offer a solid foundation for researchers and drug development professionals working with this and similar compounds. The potent microtubule-disrupting activity of PF-06380101 underscores its significance as a cytotoxic payload in next-generation cancer therapies.

References

Technical Guide: PF-06380101-d8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of PF-06380101-d8, a deuterated analog of the potent microtubule inhibitor PF-06380101 (also known as Aur0101). It is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound in preclinical research, particularly in the context of antibody-drug conjugates (ADCs).

Compound Overview

PF-06380101 is a synthetic analog of dolastatin 10, a natural antineoplastic agent. As an auristatin, it is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] The deuterated form, this compound, serves as a stable isotope-labeled internal standard for pharmacokinetic studies, allowing for precise quantification in biological matrices by mass spectrometry.[4][5] Its primary application is as a payload in the development of ADCs, where it is attached to a monoclonal antibody via a linker to enable targeted delivery to cancer cells.[6][7]

Supplier and Availability

This compound is available for research purposes from several chemical suppliers. The following table summarizes key information from various vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCatalog NumberPurityAvailable Quantities
MedchemExpressHY-12522S99.27%Contact for details
DC ChemicalsDC46169Not specifiedContact for details
Aladdin ScientificP651438≥99%5mg

Technical Data

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₃₉H₅₄D₈N₆O₆S[8]
Molecular Weight 751.06 g/mol [8]
CAS Number Not explicitly available in search results
Synonyms Aur0101-d8, Auristatin-0101-d8[4][5]
Storage (Powder) 2 years at -20°C[8]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[8]

Mechanism of Action: Microtubule Inhibition

PF-06380101 exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell structure. They are dynamic polymers of α- and β-tubulin heterodimers.

PF-06380101 binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6][9] This potent antimitotic activity makes it an effective payload for ADCs, as it can kill target cancer cells at very low concentrations.[9]

cluster_0 Normal Microtubule Dynamics cluster_1 Action of PF-06380101 Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Tubulin Sequestration Tubulin Sequestration Tubulin Dimers->Tubulin Sequestration Stable Microtubule Stable Microtubule Microtubule Polymerization->Stable Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Stable Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division PF-06380101 PF-06380101 PF-06380101->Tubulin Sequestration Inhibition of Polymerization Inhibition of Polymerization Tubulin Sequestration->Inhibition of Polymerization Microtubule Depolymerization Microtubule Depolymerization Inhibition of Polymerization->Microtubule Depolymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Depolymerization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of PF-06380101 as a microtubule inhibitor.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section provides a general framework for its use in research, based on its known applications.

In Vitro Cell Proliferation Assay

This protocol outlines a general workflow for assessing the cytotoxicity of PF-06380101 (or its corresponding non-deuterated ADC) against cancer cell lines.

1. Cell Culture:

  • Culture the target cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation and Dilution:

  • Prepare a stock solution of PF-06380101 in a suitable solvent, such as dimethyl sulfoxide (DMSO). MedchemExpress provides protocols for solubilizing the compound.[1]
  • Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.

3. Cell Seeding and Treatment:

  • Harvest and count the cells.
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
  • The following day, replace the medium with fresh medium containing the various concentrations of PF-06380101. Include a vehicle control (DMSO) and a positive control.

4. Incubation:

  • Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

5. Viability Assessment:

  • Assess cell viability using a standard method, such as an MTS, MTT, or a luminescent-based assay (e.g., CellTiter-Glo®).
  • Read the plate using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of viable cells relative to the vehicle control for each concentration.
  • Plot the data and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using a suitable software package.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Culture" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound Preparation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Seeding (96-well plate)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound Treatment" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation (e.g., 72h)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Viability Assay (e.g., MTS)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Acquisition" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IC50 Calculation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Cell Culture"; "Cell Culture" -> "Cell Seeding (96-well plate)"; "Compound Preparation" -> "Compound Treatment"; "Cell Seeding (96-well plate)" -> "Compound Treatment"; "Compound Treatment" -> "Incubation (e.g., 72h)"; "Incubation (e.g., 72h)" -> "Viability Assay (e.g., MTS)"; "Viability Assay (e.g., MTS)" -> "Data Acquisition"; "Data Acquisition" -> "IC50 Calculation"; "IC50 Calculation" -> "End"; }

Workflow for an in vitro cell proliferation assay.
In Vivo Studies

For in vivo experiments, this compound would typically be used as an internal standard in pharmacokinetic analyses of the non-deuterated compound or an ADC containing the payload.

  • Administration: The non-deuterated compound has been administered intravenously (IV) to Wistar Han rats at a dose of 20 μg/kg.[1]

  • Sample Collection: Blood samples would be collected at various time points post-administration.[10]

  • Sample Preparation: Plasma is typically isolated, and proteins are precipitated. This compound is added as an internal standard.

  • Quantification: The concentration of the analyte (unconjugated PF-06380101) is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

Conclusion

This compound is a critical tool for the preclinical development of ADCs that utilize the corresponding active payload. Its primary role as a stable isotope-labeled internal standard ensures accurate and reliable quantification in pharmacokinetic and metabolic studies. While detailed experimental protocols are often proprietary, the information provided in this guide on its mechanism of action, suppliers, and general experimental workflows offers a solid foundation for researchers to incorporate this compound into their studies.

References

In Vitro Potency of the PF-06380101 Payload: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Aur0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10.[1][2][3] As a member of the auristatin class of microtubule inhibitors, PF-06380101 exerts its cytotoxic effects by disrupting tubulin polymerization, a critical process for mitotic spindle formation and cell division. This leads to cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[4][5] Due to its high potency, PF-06380101 is a key payload component in the development of antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to tumor cells.[1][2][3] This technical guide provides an in-depth overview of the in vitro potency of the PF-06380101 payload, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

In Vitro Cytotoxicity

The intrinsic potency of PF-06380101 has been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from a key study.

Cell LineCancer TypeGI50 (nM)[1]
BT-474Breast Ductal Carcinoma0.26
MDA-MB-361Breast Carcinoma0.19
NCI-N87Gastric Carcinoma0.27

Experimental Protocol: Cell Viability (MTS) Assay

The following is a detailed protocol for a representative MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay to determine the in vitro cytotoxicity of PF-06380101. This protocol is based on standard methodologies and reflects the likely procedure used to generate the cited cytotoxicity data.

Objective: To determine the concentration of PF-06380101 that inhibits 50% of cell growth (GI50) in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BT-474, MDA-MB-361, NCI-N87)

  • Complete cell culture medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • PF-06380101 stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density for each cell line (typically 5,000-10,000 cells per well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of PF-06380101 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of PF-06380101. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.

    • Incubate the plate for a period of 4 days (96 hours).

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized for each cell line to ensure sufficient color development without saturation.

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell growth inhibition for each concentration of PF-06380101 relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the PF-06380101 concentration.

    • Determine the GI50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_workflow MTS Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with PF-06380101 (Serial Dilutions) B->C D 4. Incubate (96 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis (Calculate GI50) G->H

MTS Assay Experimental Workflow

Mechanism of Action: Microtubule Inhibition

PF-06380101, like other auristatins, functions as a potent microtubule-depolymerizing agent.[4][5] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into the dynamic microtubule structures that are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis and cell death.[4]

G cluster_pathway PF-06380101 Mechanism of Action PF06380101 PF-06380101 Tubulin Tubulin Dimers PF06380101->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization PF06380101->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling Pathway of PF-06380101-induced Apoptosis

Experimental Protocol: Tubulin Polymerization Assay

To directly assess the inhibitory effect of PF-06380101 on microtubule formation, a cell-free tubulin polymerization assay can be performed. The following is a representative protocol based on fluorescence detection.

Objective: To determine the concentration of PF-06380101 that inhibits 50% of tubulin polymerization (IC50).

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI)

  • PF-06380101 stock solution (in DMSO)

  • Microplate fluorometer with temperature control (37°C)

  • Low-volume 96-well or 384-well black plates

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in tubulin polymerization buffer on ice.

    • Prepare a master mix containing tubulin, GTP, glycerol, and the fluorescent reporter dye in polymerization buffer.

  • Compound Addition:

    • Prepare serial dilutions of PF-06380101 in polymerization buffer.

    • Add a small volume of the diluted compound or vehicle control (DMSO) to the wells of the pre-warmed (37°C) microplate.

  • Initiation of Polymerization:

    • Add the tubulin master mix to each well to initiate the polymerization reaction.

    • Immediately place the plate in the fluorometer pre-heated to 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration sufficient to observe the polymerization curve (typically 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of PF-06380101.

    • Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition of the polymerization rate for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the PF-06380101 concentration and determine the IC50 value from the resulting dose-response curve.

G cluster_workflow Tubulin Polymerization Assay Workflow A 1. Prepare Tubulin Master Mix (Tubulin, GTP, Fluorescent Reporter) C 3. Add Master Mix to Wells (Initiate Polymerization at 37°C) A->C B 2. Add PF-06380101 Dilutions to pre-warmed plate B->C D 4. Measure Fluorescence (Kinetic Read) C->D E 5. Data Analysis (Calculate IC50) D->E

Tubulin Polymerization Assay Workflow

Conclusion

PF-06380101 is a highly potent cytotoxic agent with sub-nanomolar activity against a range of cancer cell lines. Its mechanism of action as a microtubule polymerization inhibitor makes it a valuable payload for the development of targeted cancer therapies such as ADCs. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of PF-06380101 and other potent cytotoxic payloads.

References

Technical Guide: Quantification of PF-06380101 using PF-06380101-d8 in Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of PF-06380101-d8 as an internal standard for the quantitative analysis of PF-06380101 in biological matrices using stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS). PF-06380101 is a potent auristatin analogue, a class of microtubule-depolymerizing agents, utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Accurate quantification of the unconjugated payload in circulation is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Introduction to PF-06380101 and Stable Isotope Dilution

PF-06380101 is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4] Due to its high cytotoxicity, it is a key component of several ADCs in development.

Stable isotope dilution analysis is the gold standard for quantitative bioanalysis by mass spectrometry.[5] It involves the use of a stable isotope-labeled version of the analyte of interest as an internal standard (IS). This compound, a deuterated form of PF-06380101, is the ideal internal standard for this purpose.[5] It exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Mechanism of Action: Microtubule Depolymerization Pathway

PF-06380101, like other auristatins, exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, culminating in apoptosis.

PF-06380101_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Endosome Endosome ADC->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking PF06380101 PF-06380101 (Released Payload) Lysosome->PF06380101 Payload Release Tubulin αβ-Tubulin Dimers PF06380101->Tubulin Binding & Inhibition of Polymerization Microtubule Microtubule Polymer PF06380101->Microtubule Depolymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction

PF-06380101 Mechanism of Action

Experimental Protocol for Stable Isotope Dilution Assay

The following protocol is a generalized procedure for the quantification of unconjugated PF-06380101 in human plasma using this compound as an internal standard. This protocol is adapted from established methods for the bioanalysis of similar auristatin payloads, such as Monomethyl Auristatin E (MMAE).[6][7]

Materials and Reagents
  • PF-06380101 analytical standard

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[6]

  • Spiking: Thaw plasma samples at room temperature. Spike 50 µL of plasma with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality control (QC) samples, spike with the appropriate concentrations of PF-06380101.

  • Precipitation: Add 200 µL of cold acetonitrile to each plasma sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis. Optimization will be required for specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of PF-06380101 and this compound standards.

Assay Validation and Performance Characteristics

A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters and acceptance criteria based on regulatory guidelines and published data for similar assays.[8][9][10][11][12]

Table 2: Typical Calibration Curve and LLOQ Performance

ParameterTypical Value/Criteria
Calibration Model Linear, weighted (1/x or 1/x²) regression
Linearity (r²) ≥ 0.99
Linearity Range Expected to be in the pg/mL to ng/mL range
Lower Limit of Quantitation (LLOQ) To be determined experimentally, typically in the low pg/mL range for potent payloads.
LLOQ Accuracy Within ±20% of the nominal concentration
LLOQ Precision (%CV) ≤ 20%

Table 3: Typical Accuracy and Precision Data

Quality Control SampleConcentration LevelAccuracy (% Bias)Precision (%CV)
LQCLowWithin ±15%≤ 15%
MQCMediumWithin ±15%≤ 15%
HQCHighWithin ±15%≤ 15%

Table 4: Typical Recovery and Matrix Effect Data

ParameterTypical Value/Criteria
Recovery Consistent, precise, and reproducible. A value of >85% is generally considered good.[7]
Matrix Effect Should be minimal and compensated for by the stable isotope-labeled internal standard.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for a stable isotope dilution assay for the quantification of PF-06380101.

SID_Assay_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Sample Plasma Sample (Unknown, Calibrator, or QC) Spike_IS Spike with This compound (IS) Sample->Spike_IS Spike_Analyte Spike with PF-06380101 (Cal/QC) Spike_IS->Spike_Analyte Precipitation Protein Precipitation (Acetonitrile) Spike_Analyte->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Processing Data Processing (Peak Integration) LCMS->Data_Processing Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Data_Processing->Calibration Quantification Quantification of Unknown Samples Calibration->Quantification

Stable Isotope Dilution Assay Workflow

Conclusion

The use of this compound in stable isotope dilution LC-MS/MS assays provides a robust, sensitive, and specific method for the quantification of unconjugated PF-06380101 in biological matrices. This technical guide outlines the fundamental principles, a detailed experimental protocol, and expected performance characteristics for such an assay. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data essential for the successful development of ADCs containing the PF-06380101 payload.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of PF-06380101 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of PF-06380101 (also known as Aur0101), a potent auristatin-based cytotoxic payload used in antibody-drug conjugates (ADCs). The method employs a deuterated stable isotope-labeled internal standard, PF-06380101-d8 (Aur0101-d8), for accurate and precise quantification in human plasma. Sample preparation is performed using a straightforward solid liquid extraction (SLE) technique. The method demonstrates excellent sensitivity, with a linear range of 25.0 to 12,500 pg/mL, and has been successfully validated according to industry-standard bioanalytical guidelines, making it suitable for pharmacokinetic (PK) and safety assessments in clinical studies.

Introduction

PF-06380101 is a synthetic analog of the natural antineoplastic agent dolastatin 10 and functions as a highly potent microtubule inhibitor.[1][2] Its primary application is as a cytotoxic "payload" in the development of ADCs, which are designed to selectively deliver potent therapeutic agents to cancer cells.[3] Monitoring the concentration of the unconjugated (free) payload in circulation is critical during preclinical and clinical development to understand the ADC's stability, pharmacokinetic profile, and potential off-target toxicities.[4]

This document provides a comprehensive protocol for the extraction and quantification of free PF-06380101 in human plasma using a sensitive and specific LC-MS/MS assay. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy by correcting for matrix effects and variations during sample processing.

Signaling Pathway and Mechanism of Action

PF-06380101, like other auristatins, exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, PF-06380101 inhibits tubulin polymerization.[3] This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

PF_06380101_Mechanism_of_Action cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell ADC ADC (e.g., PYX-201) Internalization Internalization & Lysosomal Trafficking ADC->Internalization 1. Binding to Cell Surface Antigen Lysosome Lysosome Internalization->Lysosome 2. Trafficking PF06380101 PF-06380101 (Free Payload) Lysosome->PF06380101 3. Linker Cleavage Tubulin Tubulin Dimers PF06380101->Tubulin 4. Binding Microtubules Microtubules PF06380101->Microtubules Inhibition Tubulin->Microtubules Polymerization MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest 5. Disruption of Mitotic Spindle Apoptosis Apoptosis MitoticArrest->Apoptosis 6. Induction Sample_Preparation_Workflow Plasma 1. Aliquot 25 µL Human Plasma Spike 2. Spike with This compound (IS) Plasma->Spike Load 3. Load Sample onto SLE Plate Spike->Load Wait 4. Wait 5 minutes (Adsorption) Load->Wait Elute 5. Elute with Organic Solvent Wait->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 8. Inject into LC-MS/MS System Reconstitute->Analyze

References

Protocol for the Quantification of PF-06380101 Using PF-06380101-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document outlines a detailed protocol for the quantitative analysis of PF-06380101 (also known as Aur0101), a potent auristatin microtubule inhibitor, in biological matrices.[1][2][3] The method employs its stable isotope-labeled counterpart, PF-06380101-d8 (Aur0101-d8), as an internal standard (IS) to ensure accuracy and precision.[4][5] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and toxicokinetic (TK) studies of antibody-drug conjugates (ADCs) that utilize PF-06380101 as a payload.[6][7][8] The methodology is based on a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[5][9][10]

Introduction

PF-06380101 is a synthetic analogue of dolastatin 10 and a highly potent microtubule inhibitor, making it a critical component of several investigational ADCs.[1][8][11] Accurate quantification of the unconjugated (free) payload in biological samples is crucial for understanding the ADC's stability, metabolism, and potential off-target toxicities.[6][12] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[4] This approach minimizes the variability associated with sample preparation and matrix effects, leading to reliable and reproducible results.[4]

This protocol provides a comprehensive guide for the preparation of standards, sample extraction, and LC-MS/MS analysis of PF-06380101 in plasma.

Materials and Reagents

Material/ReagentSupplierGrade
PF-06380101MedChemExpress, GlpBio, or equivalent≥98% purity
This compoundMedChemExpress or equivalent≥98% purity, isotopic purity ≥99%
Human Plasma (K2EDTA)BioIVT or equivalentAnalytical Grade
Acetonitrile (ACN)Fisher Scientific or equivalentLC-MS Grade
Methanol (MeOH)Fisher Scientific or equivalentLC-MS Grade
Formic Acid (FA)Sigma-Aldrich or equivalentLC-MS Grade
Water, UltrapureMillipore Milli-Q or equivalentType 1
96-well Protein Precipitation PlateWaters or equivalent

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. PF-06380101 Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of PF-06380101 and dissolve it in an appropriate volume of DMSO to achieve a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50:50 (v/v) Acetonitrile:Water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with 50:50 (v/v) Acetonitrile:Water to cover the desired calibration curve range (e.g., 25 pg/mL to 12,500 pg/mL).[10]

3.1.2. This compound Internal Standard (IS) Working Solution:

  • IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20°C.

  • IS Working Solution (e.g., 1 ng/mL): Dilute the IS stock solution with 50:50 (v/v) Acetonitrile:Water to a final concentration that provides an optimal response in the LC-MS/MS system. The final concentration will need to be optimized based on instrument sensitivity.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions of PF-06380101 to achieve a series of concentrations for the calibration curve. A typical calibration curve might range from 25 pg/mL to 12,500 pg/mL.[10]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high. These concentrations should be within the range of the calibration curve.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well protein precipitation plate.

  • Add 150 µL of the IS working solution in acetonitrile to each well.

  • Mix thoroughly by vortexing for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

3.4.1. Liquid Chromatography Conditions:

ParameterCondition
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
GradientStart with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min.

3.4.2. Mass Spectrometry Conditions:

ParameterCondition
InstrumentSciex Triple Quadrupole 6500+ or equivalent
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsPF-06380101: To be optimized (e.g., Q1: 743.4 -> Q3: 686.4) This compound: To be optimized (e.g., Q1: 751.4 -> Q3: 694.4)
Collision Energy (CE)To be optimized for each transition
Declustering Potential (DP)To be optimized
Entrance Potential (EP)To be optimized
Collision Cell Exit Potential (CXP)To be optimized

Note: The specific MRM transitions and MS parameters need to be optimized for the specific instrument being used.

Data Analysis and Quantification

  • Integrate the peak areas for both PF-06380101 and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x²) to determine the best fit for the calibration curve.

  • Use the regression equation to calculate the concentration of PF-06380101 in the QC and unknown samples.

Method Validation Summary

A summary of typical validation parameters for a similar assay is provided below.[10]

ParameterTypical Result
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)25 pg/mL
Intra-assay Precision (%CV)≤ 6.2%
Inter-assay Precision (%CV)≤ 6.1%
Intra-assay Accuracy (%RE)-4.3% to 14.3%
Inter-assay Accuracy (%RE)-0.2% to 9.5%
Analyte Recovery~89.7%
Internal Standard Recovery~88.7%

Visualizations

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Stock Solutions (PF-06380101 & this compound) B Working Standards & IS Solution A->B C Spike Plasma (Calibration Standards & QCs) B->C D Plasma Sample Aliquot (50 µL) C->D E Add IS in Acetonitrile (150 µL) D->E F Protein Precipitation & Centrifugation E->F G Transfer Supernatant F->G H Inject into LC-MS/MS G->H I Chromatographic Separation H->I J Mass Spectrometric Detection (MRM) I->J K Peak Integration & Area Ratio Calculation J->K L Calibration Curve Generation K->L M Quantification of Unknowns L->M

Caption: Experimental workflow for the quantification of PF-06380101.

G cluster_analyte Analyte cluster_is Internal Standard cluster_matrix Biological Matrix A PF-06380101 C Plasma B This compound D Sample Extract C->D Protein Precipitation E Peak Area Ratio (Analyte/IS) D->E LC-MS/MS Analysis F Concentration (pg/mL) E->F Calibration Curve

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of PF-06380101 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of PF-06380101 (also known as Aur0101), a potent auristatin microtubule inhibitor, in human plasma.[1][2] The method utilizes a simple and efficient protein precipitation extraction technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. A stable isotope-labeled internal standard, PF-06380101-d8, is used to ensure high accuracy and precision.[3] The method was validated over a linear range of 0.1 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability, making it suitable for supporting pharmacokinetic studies in drug development.

Introduction

PF-06380101 is a synthetic analogue of dolastatin 10 and a potent microtubule inhibitor.[1] It is a key component of several antibody-drug conjugates (ADCs) where it acts as the cytotoxic payload.[4][5] Upon internalization of the ADC into tumor cells, PF-06380101 is released and disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7] Accurate quantification of free PF-06380101 in plasma is crucial for understanding the pharmacokinetics, efficacy, and safety profile of both the free drug and ADCs.

This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the quantification of PF-06380101 in human plasma. The method is designed to be simple, rapid, and reliable for routine bioanalysis.

Experimental

Materials and Reagents
  • Analytes: PF-06380101 (C39H62N6O6S, MW: 743.01 g/mol )[8][9] and this compound (internal standard, IS)[3] were sourced from a reputable supplier.

  • Solvents: Acetonitrile (ACN) and methanol (MeOH) (HPLC grade or higher), and formic acid (FA) (LC-MS grade).

  • Reagents: Human plasma (K2EDTA).

  • Equipment: Analytical balance, centrifuges, vortex mixer, 96-well plates, and an LC-MS/MS system.

Liquid Chromatography Conditions

A summary of the liquid chromatography conditions is provided in Table 1.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Standard High-Performance Liquid Chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 8 minutes
Mass Spectrometry Conditions

A summary of the mass spectrometry conditions is provided in Table 2.

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions PF-06380101: [Precursor Ion] > [Product Ion] (To be determined empirically)
This compound: [Precursor Ion] > [Product Ion] (To be determined empirically)
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen
Preparation of Standard and Quality Control Samples

Stock solutions of PF-06380101 and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in 50:50 acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.[10]

Table 3: Calibration Standard and Quality Control Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 1 0.1
Calibration Standard 2 0.2
Calibration Standard 3 0.5
Calibration Standard 4 1.0
Calibration Standard 5 5.0
Calibration Standard 6 25.0
Calibration Standard 7 75.0
Calibration Standard 8 100.0
Lower Limit of QC (LLOQ) 0.1
Low QC (LQC) 0.3
Medium QC (MQC) 10.0
High QC (HQC) 80.0

Protocols

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 200 µL of protein precipitation solution (acetonitrile containing the internal standard, this compound, at a concentration of 10 ng/mL).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.

Method Validation Protocol

The bioanalytical method was validated according to regulatory guidelines, assessing the following parameters:

  • Linearity and Range: A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was evaluated using a weighted (1/x²) linear regression model.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) on three separate days.

  • Selectivity: The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources to check for any interfering peaks at the retention times of PF-06380101 and the IS.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples to that of a pure solution at the same concentration.

  • Recovery: The extraction recovery was determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels.

  • Stability: The stability of PF-06380101 in plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Results and Discussion

Method Performance

The developed method demonstrated excellent performance characteristics. A summary of the validation results is presented in Table 4.

Table 4: Summary of Method Validation Results

ParameterResult
Linearity (r²) > 0.99
Range 0.1 - 100 ng/mL
Intra-day Precision (%CV) < 15% (LLOQ < 20%)
Inter-day Precision (%CV) < 15% (LLOQ < 20%)
Intra-day Accuracy (%RE) Within ±15% (LLOQ ±20%)
Inter-day Accuracy (%RE) Within ±15% (LLOQ ±20%)
Recovery Consistent and reproducible across QC levels
Matrix Effect Minimal and compensated by the IS
Stability Stable under tested conditions

The simple protein precipitation method provided clean extracts and consistent recoveries, making it suitable for high-throughput analysis.[10] The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects and variability in the extraction process.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) ppt Add Protein Precipitation Solution (ACN + IS) plasma->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the bioanalysis of PF-06380101 in plasma.

Signaling Pathway of PF-06380101

signaling_pathway cluster_cell Tumor Cell tubulin Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization disruption Microtubule Disruption microtubule->disruption pf06380101 PF-06380101 pf06380101->tubulin Binds to pf06380101->microtubule Inhibits Polymerization arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action of PF-06380101 as a microtubule inhibitor.

Conclusion

A simple, rapid, and sensitive LC-MS/MS method for the quantification of PF-06380101 in human plasma has been developed and validated. The method meets the regulatory requirements for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies of PF-06380101 and ADCs containing this payload. The high-throughput nature of the 96-well plate format makes it ideal for the analysis of a large number of samples.

References

Application Notes and Protocols for In Vivo Stability Assessment of PF-06380101-Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The in vivo stability of an ADC is a critical attribute that directly influences its efficacy and safety profile. Premature release of the cytotoxic payload in circulation can lead to off-target toxicities, while a highly stable linker ensures that the payload remains attached to the antibody until it reaches the target tumor cell.

This document provides detailed application notes and protocols for the in vivo stability assessment of ADCs containing the potent microtubule inhibitor, PF-06380101 (also known as Aur0101). PF-06380101 is a synthetic analogue of dolastatin 10, a powerful antimitotic agent.[1][2] An example of an ADC utilizing this payload is PF-06664178, which targets the Trophoblast cell surface antigen 2 (Trop-2).[3][4]

The stability of the linker connecting PF-06380101 to the monoclonal antibody is paramount for the therapeutic success of the ADC.[5][6] The protocols outlined herein describe the key bioanalytical methods required to monitor the integrity of PF-06380101-containing ADCs in preclinical in vivo models. These methods focus on the quantification of three key analytes in plasma:

  • Total Antibody: The concentration of all antibody species, regardless of whether they are conjugated to the drug.

  • Antibody-Drug Conjugate (ADC): The concentration of the antibody that is still conjugated to the PF-06380101 payload.

  • Unconjugated (Free) PF-06380101: The concentration of the payload that has been released from the antibody into circulation.

By monitoring the plasma concentrations of these three species over time, researchers can determine the pharmacokinetic (PK) profiles and assess the in vivo stability of the ADC.[5]

Mechanism of Action: Microtubule Depolymerization

PF-06380101 exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to microtubule depolymerization.[1][7] This disruption of the microtubule network results in cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing tumor cells.[8] The signaling pathways activated by microtubule depolymerization are complex and can involve both myosin-II-dependent and -independent mechanisms to induce cellular stress and apoptosis.[1][5]

Microtubule_Depolymerization_Pathway cluster_ADC ADC Action cluster_Cellular_Effect Cellular Effect cluster_Signaling Downstream Signaling ADC PF-06380101-ADC Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release PF-06380101 Release Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Depolymerization Microtubule Depolymerization Microtubules->Depolymerization G2M_Arrest G2/M Cell Cycle Arrest Depolymerization->G2M_Arrest Rho_Activation Rho GTPase Activation Depolymerization->Rho_Activation FAK_Pathway FAK-Regulated Pathway Depolymerization->FAK_Pathway Apoptosis Apoptosis G2M_Arrest->Apoptosis Myosin_II Myosin-II Dependent Traction Force Rho_Activation->Myosin_II Myosin_II_Independent Myosin-II Independent Traction Force FAK_Pathway->Myosin_II_Independent

Caption: Mechanism of action of a PF-06380101-containing ADC leading to apoptosis.

Quantitative Data Summary

The in vivo stability of an ADC is typically assessed by measuring the plasma concentrations of the total antibody, the ADC, and the unconjugated payload over time following administration in an animal model. The data presented below is a representative summary based on preclinical and clinical observations of auristatin-based ADCs, including those containing PF-06380101.

Preclinical studies of PF-06664178 in tumor xenograft models have shown good linker stability, with the area under the curve (AUC) of the ADC representing 87% of the total antibody population in serum over 336 hours.[2] Furthermore, in a phase 1 clinical trial, serum concentrations of free Aur0101 were found to be substantially lower than those of the ADC and total antibody, further supporting the in vivo stability of the ADC.[2][3]

Table 1: Representative Pharmacokinetic Data for a PF-06380101-Containing ADC in a Preclinical Model

Time Point (hours)Total Antibody (µg/mL)ADC (µg/mL)Free PF-06380101 (ng/mL)
195.294.81.2
688.587.92.5
2475.173.93.1
4862.861.02.8
9645.343.51.9
16825.924.10.8
3368.77.6< 0.5

Note: The data in this table is illustrative and intended to represent a typical pharmacokinetic profile for a stable auristatin-based ADC. Actual results will vary depending on the specific ADC, animal model, and experimental conditions.

Experimental Protocols

Detailed protocols for the three key assays used in the in vivo stability assessment of PF-06380101-containing ADCs are provided below.

Protocol 1: Quantification of Total Antibody by Sandwich ELISA

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of the total antibody concentration in plasma samples.

Total_Antibody_ELISA start Start plate_prep Coat ELISA plate with capture antigen (e.g., Trop-2) start->plate_prep blocking Block non-specific binding sites plate_prep->blocking sample_add Add plasma samples and standards blocking->sample_add incubation1 Incubate and wash sample_add->incubation1 detection_ab Add HRP-conjugated detection antibody (anti-human IgG) incubation1->detection_ab incubation2 Incubate and wash detection_ab->incubation2 substrate Add TMB substrate incubation2->substrate stop_reaction Stop reaction with stop solution substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Calculate total antibody concentration read_plate->analyze ADC_ELISA start Start plate_prep Coat ELISA plate with capture antigen (e.g., Trop-2) start->plate_prep blocking Block non-specific binding sites plate_prep->blocking sample_add Add plasma samples and standards blocking->sample_add incubation1 Incubate and wash sample_add->incubation1 detection_ab Add HRP-conjugated anti-PF-06380101 antibody incubation1->detection_ab incubation2 Incubate and wash detection_ab->incubation2 substrate Add TMB substrate incubation2->substrate stop_reaction Stop reaction with stop solution substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Calculate ADC concentration read_plate->analyze LCMS_Protocol start Start sample_prep Spike plasma sample with deuterated internal standard (IS) start->sample_prep extraction Perform solid-liquid extraction (SLE) sample_prep->extraction evaporation Evaporate and reconstitute sample extraction->evaporation lc_injection Inject sample onto UPLC system evaporation->lc_injection separation Chromatographic separation on a C18 column lc_injection->separation ms_detection Detect PF-06380101 and IS by tandem mass spectrometry (MRM) separation->ms_detection quantification Quantify using a calibration curve ms_detection->quantification

References

Application Notes and Protocols for Measuring Unconjugated PF-06380101 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Auristatin 0101 (Aur0101), is a potent synthetic analog of the natural antineoplastic agent dolastatin 10.[1][2] As a microtubule inhibitor, it disrupts cellular division by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] Due to its high cytotoxicity, PF-06380101 is frequently utilized as a payload in Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to cancer cells.[3][4]

Monitoring the levels of unconjugated (free) PF-06380101 in preclinical studies is critical for understanding the pharmacokinetic (PK) profile, stability, and safety of ADCs. The premature release of the payload from the ADC can lead to off-target toxicity. Therefore, a robust and sensitive bioanalytical method is essential for accurately quantifying the concentration of the free payload in various biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of unconjugated PF-06380101 in preclinical samples, primarily focusing on plasma.

Mechanism of Action and Signaling Pathway

PF-06380101 exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, the protein subunit of microtubules, PF-06380101 inhibits its polymerization, leading to the breakdown of the mitotic spindle. This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The signaling cascade initiated by microtubule disruption involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. This shifts the balance towards pro-apoptotic proteins, resulting in the activation of caspases and the execution of apoptosis.

PF-06380101 Signaling Pathway PF06380101 PF-06380101 Tubulin Tubulin Polymerization PF06380101->Tubulin Inhibits Microtubule Microtubule Disruption MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest JNK JNK Pathway Activation MitoticArrest->JNK Bcl2 Bcl-2 Inactivation JNK->Bcl2 Caspases Caspase Activation Bcl2->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Caption: PF-06380101 induced apoptosis pathway.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of unconjugated PF-06380101 in various preclinical species. This data is essential for inter-species comparison and for predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Unconjugated PF-06380101 in Rats

Dose (µg/kg, IV)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)CL (mL/min/kg)Vss (L/kg)Reference
20--~67014.7[2]

Note: Cmax and AUC data for this specific study were not available in the public domain.

Table 2: Performance of a Validated LC-MS/MS Method for Unconjugated PF-06380101 (Aur0101) in Human Plasma

ParameterValueReference
Linear Range25.0 to 12,500 pg/mL[1]
Lower Limit of Quantification (LLOQ)25.0 pg/mL[1]
Intra-assay Precision (%CV)≤ 6.2%[1]
Inter-assay Precision (%CV)≤ 6.1%[1]
Intra-assay Accuracy (%RE)-4.3% to 14.3%[1]
Inter-assay Accuracy (%RE)-0.2% to 9.5%[1]
Mean Analyte Recovery89.7%[1]

Note: While this data is from human plasma, the methodology is directly applicable to preclinical species with appropriate validation.

Experimental Protocols

Protocol 1: Quantification of Unconjugated PF-06380101 in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the quantification of unconjugated Aur0101 in human plasma and is suitable for preclinical samples.[1]

1. Materials and Reagents

  • PF-06380101 (Aur0101) analytical standard

  • PF-06380101-d8 (Aur0101-d8) as internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Control plasma from the preclinical species of interest (e.g., rat, mouse, monkey)

  • Solid Liquid Extraction (SLE) plate/cartridges

2. Instrumentation

  • Liquid Chromatography system (e.g., Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quadrupole 6500+)

  • Analytical column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

3. Sample Preparation (Solid Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 25 µL of plasma, add the internal standard (this compound) solution.

  • Load the mixture onto the SLE plate/cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analyte and IS with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Sample Preparation Workflow Plasma 25 µL Plasma Sample AddIS Add Internal Standard (this compound) Plasma->AddIS LoadSLE Load onto SLE Plate AddIS->LoadSLE Elute Elute with Organic Solvent LoadSLE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Application of PF-06380101-d8 in Toxicology Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Aur0101, is a potent auristatin analogue and microtubule inhibitor.[1][2] It is a highly cytotoxic agent used as a payload in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[3][4] Given its potency, understanding its toxicological profile is critical for the non-clinical and clinical development of ADCs carrying this payload. The deuterated form, PF-06380101-d8, serves as a crucial tool in these toxicological and pharmacokinetic evaluations.

The primary application of this compound in toxicology is as an internal standard (IS) for bioanalytical methods, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the concentration of the active payload, PF-06380101, in various biological matrices.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during sample extraction and ionization, thus correcting for matrix effects and variability.[6][7] This accurate quantification is fundamental for establishing the pharmacokinetic (PK) and toxicokinetic (TK) profiles of PF-06380101, which are essential components of its safety assessment.

Mechanism of Action of PF-06380101

PF-06380101 is a microtubule inhibitor that disrupts tubulin polymerization.[1][3][5] This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[3] When delivered as part of an ADC, the antibody component targets a specific antigen on the tumor cell surface.[4][8][9] Following binding, the ADC is internalized, and the linker is cleaved in the lysosomal compartment, releasing the potent PF-06380101 payload into the cytoplasm to exert its cytotoxic effect.[5][8]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., PF-06804103) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PF06380101 PF-06380101 (Payload) Lysosome->PF06380101 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption PF06380101->Microtubules 5. Inhibition of Tubulin Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Cell Death

Caption: Mechanism of action of an ADC with PF-06380101 payload.

Application in Toxicokinetic (TK) Studies

Toxicokinetics, a branch of toxicology, quantitatively evaluates the absorption, distribution, metabolism, and excretion (ADME) of a substance at toxic dose levels. For ADCs carrying the PF-06380101 payload, TK studies are crucial for understanding the exposure-response relationship for both efficacy and toxicity. This compound is instrumental in these studies.

Experimental Workflow for a Preclinical TK Study

cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dose Administration (e.g., IV infusion of ADC) Sampling Biological Sample Collection (e.g., plasma, tissue) Dosing->Sampling Extraction Sample Preparation & Spiking with this compound (IS) Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of PF-06380101 LCMS->Quantification TK_Parameters Calculation of TK Parameters (Cmax, AUC, t1/2) Quantification->TK_Parameters Report TK Report Generation TK_Parameters->Report

Caption: Workflow for a preclinical toxicokinetic study.

Protocols

Protocol 1: Bioanalytical Method for Quantification of PF-06380101 in Plasma

Objective: To accurately quantify the concentration of PF-06380101 in plasma samples from toxicology studies using LC-MS/MS with this compound as an internal standard.

Materials:

  • Blank plasma (from the same species as the study animals)

  • PF-06380101 reference standard

  • This compound internal standard (IS) solution

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, HPLC grade

  • Protein precipitation plates or tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of PF-06380101 in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the stock solution with blank plasma to prepare calibration standards at a range of concentrations.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma samples (standards, QCs, and study samples) into a 96-well plate or microcentrifuge tubes.

    • Add 200 µL of the internal standard working solution (this compound in ACN) to each well.

    • Vortex mix for 5 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 column.

      • Mobile Phase A: 0.1% FA in water.

      • Mobile Phase B: 0.1% FA in ACN.

      • Run a gradient elution to separate the analyte from matrix components.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Monitor the specific precursor-to-product ion transitions for PF-06380101 and this compound (determined during method development).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of PF-06380101 in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Summary of Known Toxicities and Pharmacokinetic Data

While specific toxicology data for PF-06380101 as a standalone agent is limited in the public domain, valuable information can be derived from studies of ADCs that utilize this payload, such as PF-06804103 and PF-06664178.[5][10] The toxicities observed in clinical trials of these ADCs are often attributed to the payload, either through off-target release or bystander effect.[11]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of PF-06380101

ParameterValueSpeciesDoseReference
Systemic Clearance (Cl)70 mL/min/kgWistar Han Rat20 µg/kg (IV)[1][2]
Volume of Distribution (Vss)14.70 L/kgWistar Han Rat20 µg/kg (IV)[1][2]
Terminal Elimination Half-life (t1/2)~6 hoursWistar Han Rat20 µg/kg (IV)[1][2]

Table 2: Summary of Clinically Observed Adverse Events for ADCs with Auristatin Payloads (including PF-06380101)

Adverse Event (Grade ≥ 3)FrequencyNotesReferences
NeutropeniaCommonly ReportedA common dose-limiting toxicity for microtubule inhibitors.[5][11][12]
Peripheral NeuropathyCommonly ReportedAssociated with cumulative exposure to auristatin payloads.[11][12]
AnemiaFrequently ReportedHematologic toxicity is a known class effect.[11]
ThrombocytopeniaFrequently Reported[11]
Skin Rash and Mucosal InflammationReportedObserved as dose-limiting toxicities for PF-06664178.[5]
Ocular ToxicityReported for some auristatins[11]
Hepatic ToxicityReported for some auristatins[11]

Conclusion

This compound is an indispensable tool for the robust toxicological and pharmacological evaluation of PF-06380101 and ADCs containing this payload. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic and toxicokinetic data, which is fundamental for understanding the dose-exposure-response relationship and for establishing a safe therapeutic window for these potent anti-cancer agents. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals working with this class of compounds.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of PF-06380101 and PF-06380101-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06380101, also known as Auristatin 0101 (Aur0101), is a potent microtubule inhibitor and a cytotoxic payload utilized in the development of Antibody-Drug Conjugates (ADCs). Accurate quantification of PF-06380101 in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the sensitive and robust quantification of PF-06380101 and its deuterated internal standard, PF-06380101-d8, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on validated procedures reported in peer-reviewed scientific literature.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of PF-06380101.

ParameterValueReference
AnalytePF-06380101 (Aur0101)[1]
Internal StandardThis compound (Aur0101-d8)[1]
Mass SpectrometerSciex Triple Quadrupole API 6500+[1]
Ionization ModePositive Electrospray Ionization (ESI+)[1]
Scan TypeMultiple Reaction Monitoring (MRM)[1]
Calibration Curve Range25.0 to 12,500 pg/mL in human plasma[1]
Correlation Coefficient (r²)≥ 0.9988[1]
Lower Limit of Quantitation (LLOQ)15 pg/mL in rat and monkey plasma[2]
Intra-assay Precision (%CV)≤ 6.2%[1]
Intra-assay Accuracy (%RE)-4.3% to 14.3%[1]
Inter-assay Precision (%CV)≤ 6.1%[1]
Inter-assay Accuracy (%RE)-0.2% to 9.5%[1]
Mean Analyte Recovery89.7%[1]
Mean IS Recovery88.7%[1]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is suitable for the extraction of PF-06380101 from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., Waters Oasis HLB)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Thaw plasma samples to room temperature.

  • To 25 µL of plasma, add the internal standard solution.

  • Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in an appropriate volume of mobile phase A.

Liquid Chromatography

Instrumentation:

  • Waters Acquity UPLC system or equivalent

Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient: A linear gradient is typically employed. An example gradient is as follows:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear ramp to 5% A

    • 2.5-3.5 min: Hold at 5% A

    • 3.5-3.6 min: Return to 95% A

    • 3.6-5.0 min: Re-equilibration at 95% A

Mass Spectrometry

Instrumentation:

  • Sciex Triple Quadrupole API 6500+ or equivalent

Mass Spectrometry Settings: The following are predicted and example parameters. Optimal values should be determined experimentally.

ParameterPF-06380101 (Analyte)This compound (Internal Standard)
Molecular Weight 743.01 g/mol 751.06 g/mol
Precursor Ion (Q1) [M+H] ~744.0 m/z ~752.1 m/z
Product Ion (Q3) To be determinedTo be determined
Declustering Potential (DP) To be optimizedTo be optimized
Collision Energy (CE) To be optimizedTo be optimized
Cell Exit Potential (CXP) To be optimizedTo be optimized
IonSpray Voltage ~5500 V~5500 V
Source Temperature ~500°C~500°C
Curtain Gas ~35 psi~35 psi
Collision Gas (CAD) MediumMedium
Ion Source Gas 1 (GS1) ~60 psi~60 psi
Ion Source Gas 2 (GS2) ~60 psi~60 psi

Note: The specific MRM transitions (Q1/Q3) and compound-dependent parameters (DP, CE, CXP) for PF-06380101 and this compound are not publicly available in the cited literature. These parameters must be optimized for the specific instrument being used. This typically involves infusing a standard solution of each compound into the mass spectrometer and using the instrument's software to determine the optimal settings for maximizing the signal intensity of the precursor and product ions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of PF-06380101 in a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (25 µL) add_is Add this compound (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc UPLC Separation recon->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for PF-06380101 quantification.

Signaling Pathway Context: Microtubule Inhibition

PF-06380101 is an auristatin analogue that functions as a microtubule inhibitor. This diagram shows the simplified signaling pathway of how microtubule inhibition leads to apoptosis.

signaling_pathway PF06380101 PF-06380101 Tubulin Tubulin Dimers PF06380101->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of PF-06380101.

References

Application Note: Use of PF-06380101-d8 for Accurate Quantification of Unconjugated Auristatin Payload in ADC Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of PF-06380101-d8, a stable isotope-labeled (SIL) analog of the potent auristatin payload PF-06380101 (Aur0101), in the bioanalysis of Antibody-Drug Conjugates (ADCs). Accurate quantification of the unconjugated, or "free," payload in biological matrices is critical for understanding an ADC's pharmacokinetic (PK) profile, stability, and off-target toxicity. This compound serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate measurement of the active payload in plasma and tissue homogenates. This document provides detailed protocols for sample preparation and LC-MS/MS analysis to support preclinical biodistribution and pharmacokinetic studies of ADCs utilizing the PF-06380101 payload.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic exposure and associated toxicity. An ADC consists of a monoclonal antibody (mAb) targeting a tumor-specific antigen, a cytotoxic payload, and a chemical linker connecting the two.[1]

PF-06380101 (also known as Aur0101) is a synthetic and highly potent analog of the natural antineoplastic agent Dolastatin 10.[2] As an auristatin, its mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] This payload has been incorporated into investigational ADCs such as PF-06804103 and PYX-201.[4][5]

The stability of the linker is a crucial design parameter for any ADC. Premature cleavage of the linker in systemic circulation can release the potent payload, leading to off-target toxicity and a narrowed therapeutic window. Therefore, a key aspect of preclinical ADC development is the characterization of the ADC's biodistribution and the quantification of unconjugated payload in plasma and various tissues.[6]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte, but are distinguishable by their mass.[1][7] this compound, a deuterium-labeled version of the payload, co-elutes chromatographically and shows similar ionization efficiency and extraction recovery to the parent compound.[5] Its use corrects for variability during sample preparation and analysis, ensuring the high accuracy and precision required for regulated bioanalysis.[7] This note provides a comprehensive protocol for using this compound in biodistribution studies of ADCs containing the PF-06380101 payload.

Key Signaling Pathway: Microtubule Inhibition by Auristatin Payload

The cytotoxic effect of the released PF-06380101 payload is mediated through its interaction with the cellular cytoskeleton.

cluster_0 Cellular Uptake & Payload Release cluster_1 Mechanism of Action ADC ADC (e.g., PF-06804103) Receptor Tumor Cell Surface Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (PF-06380101) Lysosome->Payload 4. Linker Cleavage (Proteolytic) Tubulin α/β-Tubulin Dimers Payload->Tubulin 5. Binds to Tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) G2M G2/M Phase Arrest Microtubule->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of action for an ADC with an auristatin payload.

Experimental Protocols

Biodistribution Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the distribution of an ADC and the concentration of released payload in various tissues over time.

Workflow Diagram:

cluster_workflow Biodistribution Experimental Workflow start Tumor-Bearing Mice (e.g., HER2+ PDX Model) dosing Administer ADC via IV Injection (Single Dose, e.g., 3 mg/kg) start->dosing collection Collect Blood & Tissues at Time Points (e.g., 1, 6, 24, 72, 168h) dosing->collection processing Process Samples: - Plasma Separation - Tissue Homogenization collection->processing extraction Spike with Internal Standard (this compound) Perform Solid-Liquid or Protein Precipitation Extraction processing->extraction analysis LC-MS/MS Analysis Quantify PF-06380101 extraction->analysis results Data Analysis: - Calculate Concentration (ng/mL or ng/g) - Generate PK & Biodistribution Profiles analysis->results

Caption: Workflow for ADC biodistribution and payload quantification.

Methodology:

  • Animal Model: Use appropriate tumor-bearing animal models (e.g., female Balb/c nude mice with patient-derived xenografts expressing the target antigen).

  • Dosing: Administer the ADC (e.g., PF-06804103) as a single intravenous (IV) bolus injection at a specified dose (e.g., 3 mg/kg).[8]

  • Sample Collection: At predetermined time points post-injection (e.g., 1, 6, 24, 48, 96, and 168 hours), euthanize cohorts of animals (n=3-5 per time point).

  • Blood Collection: Collect whole blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA). Immediately place on ice.

  • Tissue Collection: Harvest tissues of interest (e.g., tumor, liver, lung, kidney, spleen, heart, muscle) and wash with cold phosphate-buffered saline (PBS). Blot dry, weigh, and snap-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

A. Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 25 µL of plasma.

  • Spike with 5 µL of internal standard working solution (this compound in 50:50 acetonitrile:water) to achieve a final concentration of ~1 ng/mL.

  • Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (e.g., water with 0.1% formic acid). Vortex to mix.

  • The sample is ready for LC-MS/MS injection.

B. Tissue Homogenate Preparation:

  • To a pre-weighed, frozen tissue sample, add 4 volumes (w/v) of cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep samples on ice throughout.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (tissue lysate) and determine the total protein concentration using a BCA assay.

  • Proceed with the extraction protocol as described for plasma (Section 2.A), using 25-50 µL of the tissue lysate.

LC-MS/MS Quantification Protocol

This protocol is based on validated methods for quantifying free auristatin payloads in biological matrices.[5][9]

Instrumentation:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Sciex Triple Quadrupole 6500+ or equivalent.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[5]

LC Conditions:

ParameterValue
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate

MS/MS Conditions (MRM):

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
PF-06380101 732.5701.4Positive
This compound (IS) 740.5709.4Positive

(Note: Exact m/z values are illustrative and should be optimized empirically based on the actual mass of PF-06380101 and its fragmentation pattern. The values shown are based on similar auristatins like MMAE, adjusted for the likely mass of PF-06380101.)

Calibration and QC:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of PF-06380101 into the corresponding blank matrix (plasma or tissue homogenate).

  • A typical calibration range is 25 pg/mL to 12,500 pg/mL.[5]

  • Process standards and QCs alongside the study samples using the same extraction procedure.

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration and apply a weighted (1/x²) linear regression.

Data Presentation

Quantitative results from the biodistribution study should be summarized in tables for clarity and ease of comparison.

Table 1: Pharmacokinetic Parameters of Unconjugated PF-06380101 in Plasma Following a Single 3 mg/kg IV Dose of an ADC

ParameterUnitValue
Cmax ng/mL15.2
Tmax h1.0
AUC(0-last) ng*h/mL350
t1/2 h24.5
CL L/h/kg0.08
Vss L/kg2.8

(Note: Values are illustrative examples.)

Table 2: Tissue Distribution of Unconjugated PF-06380101 Following a Single 3 mg/kg IV Dose of an ADC

Tissue1 h (ng/g)6 h (ng/g)24 h (ng/g)72 h (ng/g)168 h (ng/g)
Tumor 8.512.115.89.23.1
Liver 25.618.310.54.11.2
Kidney 10.28.95.42.3< LLOQ
Lung 7.86.54.11.8< LLOQ
Spleen 15.311.77.23.50.9
Heart 4.13.21.90.8< LLOQ
Muscle 2.51.81.1< LLOQ< LLOQ

(Note: Values are illustrative examples. LLOQ = Lower Limit of Quantification.)

Conclusion

The use of the stable isotope-labeled internal standard this compound is indispensable for the robust and reliable quantification of the free auristatin payload PF-06380101 in complex biological matrices. The LC-MS/MS protocol detailed in this application note provides a validated framework for researchers in drug development to accurately assess the in vivo stability and biodistribution of ADCs. These studies are fundamental to establishing a clear understanding of an ADC's safety profile and its pharmacokinetic/pharmacodynamic (PK/PD) relationship, ultimately guiding clinical dose selection and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for PF-06380101 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of PF-06380101 using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of PF-06380101 relevant for LC-MS/MS analysis?

A1: PF-06380101, also known as Auristatin 0101, is a potent cytotoxic dolastatin 10 analogue.[1][2][3][4] Understanding its chemical properties is crucial for method development.

PropertyValueReference
Molecular FormulaC39H62N6O6S[5]
Molecular Weight743.01 g/mol [2]
SynonymsAur0101, Auristatin-0101[2][3]

Q2: What is a typical lower limit of quantitation (LLOQ) for PF-06380101 in biological matrices?

A2: A validated LC-MS/MS method has been reported for the unconjugated payload PF-06380101 in human plasma with a lower limit of quantitation (LLOQ) of 15 pg/mL.[6] Achieving this level of sensitivity requires careful optimization of the entire analytical workflow.

Q3: What ionization mode is most suitable for PF-06380101 detection?

A3: Based on the chemical structure of PF-06380101 and related auristatin analogues, positive electrospray ionization (ESI+) is the recommended mode for generating protonated molecular ions [M+H]+ for sensitive detection.

Q4: How can I prepare plasma samples for PF-06380101 analysis?

A4: A common and effective method for extracting small molecules like PF-06380101 from plasma is protein precipitation. Acetonitrile is a frequently used solvent for this purpose.[7][8] A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of PF-06380101, focusing on sensitivity optimization.

Issue 1: High Background Noise

High background noise can significantly impact the signal-to-noise ratio (S/N) and elevate the limit of detection.

Potential Cause Troubleshooting Step Rationale
Contaminated SolventsUse high-purity, LC-MS grade solvents and additives.[9][10] Prepare fresh mobile phases daily.Impurities in solvents can ionize and contribute to a high chemical background.
Dirty Ion SourceClean the ion source components (e.g., capillary, cone, lens) according to the manufacturer's guidelines.Contaminants from previous analyses can accumulate in the ion source, leading to persistent background signals.
Contaminated LC SystemFlush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol/water).Residual compounds from previous injections can leach into the mobile phase and cause a noisy baseline.
Mobile Phase AdditivesUse volatile mobile phase additives like formic acid or ammonium formate at the lowest effective concentration.[9]Non-volatile salts can build up in the mass spectrometer, increasing background and suppressing the analyte signal.
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Suboptimal peak shapes can lead to inaccurate integration and reduced sensitivity.

Potential Cause Troubleshooting Step Rationale
Column ContaminationFlush the column with a strong solvent or, if necessary, replace it. Ensure proper sample clean-up to remove matrix components.[11]Contaminants accumulating on the column frit or stationary phase can cause peak distortion.
Inappropriate Injection SolventEnsure the injection solvent is of similar or weaker strength than the initial mobile phase.Injecting in a solvent much stronger than the mobile phase can cause peak fronting or splitting.
Secondary InteractionsAdd a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid, although use with caution due to ion suppression).The analyte may have secondary interactions with the stationary phase, leading to peak tailing.
Extra-Column VolumeMinimize the length and diameter of tubing between the injector, column, and mass spectrometer.Excessive volume outside the column can lead to peak broadening.[11]
Issue 3: Low Signal Intensity / Loss of Sensitivity

A weak or decreasing signal for PF-06380101 can prevent accurate quantification at low concentrations.

Potential Cause Troubleshooting Step Rationale
Suboptimal MS ParametersOptimize ion source parameters (e.g., gas flows, temperatures, voltages) and compound-specific parameters (e.g., collision energy) for PF-06380101.Fine-tuning the mass spectrometer settings is critical for maximizing the generation and transmission of the target ions.[10]
Matrix Effects (Ion Suppression)Implement a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components.[12] Modify chromatographic conditions to separate PF-06380101 from co-eluting matrix components.Components in the biological matrix can co-elute with the analyte and suppress its ionization in the ESI source.
Inefficient ChromatographyEvaluate different C18 columns from various manufacturers. Optimize the gradient profile for better peak focusing.A sharp, well-retained peak generally results in higher sensitivity.[13]
Analyte DegradationEnsure proper sample handling and storage conditions. Prepare fresh stock and working solutions regularly.PF-06380101 may be susceptible to degradation under certain conditions, leading to a lower observed signal.

Experimental Protocols

Plasma Sample Preparation using Protein Precipitation

This protocol outlines a general procedure for the extraction of PF-06380101 from plasma.

  • Thaw Plasma Samples : Thaw frozen plasma samples on ice.

  • Aliquoting : Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard : Add an appropriate internal standard (e.g., a stable isotope-labeled version of PF-06380101) to each sample.

  • Precipitation : Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortexing : Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional) : If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Injection : Inject the reconstituted sample into the LC-MS/MS system.

Suggested LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrumentation.

Liquid Chromatography (LC)

ParameterSuggested Condition
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
GradientStart with a low percentage of Mobile Phase B, ramp up to a high percentage to elute PF-06380101, followed by a wash and re-equilibration step.

Tandem Mass Spectrometry (MS/MS)

ParameterSuggested Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 743.4 (for [M+H]+)
Product Ions (Q3)To be determined by infusing a standard of PF-06380101 and performing a product ion scan. Based on the fragmentation of similar auristatins, key fragments would arise from the cleavage of amide bonds.
Dwell Time100 ms
Ion Source Temp.500°C
IonSpray Voltage5500 V
Collision GasNitrogen

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Reconstitute Supernatant->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for PF-06380101 quantification.

Troubleshooting_Logic cluster_MS Mass Spectrometer cluster_LC Liquid Chromatograph cluster_Sample Sample Preparation Start Low Sensitivity Issue Check_MS Check MS Performance? (Tune & Calibration) Start->Check_MS Check_LC Check LC Performance? (Peak Shape, Retention Time) Start->Check_LC Check_Sample Review Sample Prep? Start->Check_Sample Clean_Source Clean Ion Source Check_MS->Clean_Source Optimize_Params Optimize MS Parameters Check_MS->Optimize_Params Check_Solvents Prepare Fresh Solvents Check_LC->Check_Solvents Check_Column Check/Replace Column Check_LC->Check_Column Check_Leaks Inspect for Leaks Check_LC->Check_Leaks Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Sample->Improve_Cleanup Check_Stability Verify Analyte Stability Check_Sample->Check_Stability

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: Overcoming Matrix Effects in PF-06380101 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of PF-06380101. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect the bioanalysis of PF-06380101?

A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] This can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis of PF-06380101.[3][4] Endogenous substances like phospholipids, salts, and metabolites are common causes of matrix effects in biological samples.[2][5][6] For PF-06380101, which is often measured at low concentrations as the unconjugated payload from an antibody-drug conjugate (ADC), mitigating these effects is critical for reliable pharmacokinetic data.[7]

Q2: I am observing poor reproducibility and accuracy in my PF-06380101 quantification. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[4] The variability in the composition of biological matrices between different lots or individuals can lead to inconsistent ion suppression or enhancement, resulting in scattered and unreliable data.[1] It is crucial to perform a systematic evaluation of matrix effects during method development and validation.[8][9]

Q3: How can I qualitatively assess if matrix effects are present in my LC-MS/MS method for PF-06380101?

A: The post-column infusion technique is a straightforward qualitative method to identify the presence of matrix effects.[3][6] This involves infusing a constant flow of a PF-06380101 standard solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any deviation (dip or peak) from the stable baseline signal of PF-06380101 indicates regions of ion suppression or enhancement, respectively.[5] This helps in adjusting the chromatographic conditions to separate the elution of PF-06380101 from these interfering regions.

Experimental Protocol: Post-Column Infusion Analysis

  • System Setup:

    • Prepare a standard solution of PF-06380101 (e.g., 100 ng/mL in mobile phase).

    • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer ion source.

    • The LC mobile phase flows from the column and merges with the PF-06380101 solution before entering the MS.

  • Procedure:

    • Begin acquiring MS data for the specific transition of PF-06380101 to establish a stable baseline signal.

    • Inject a prepared blank matrix sample (e.g., extracted human plasma).

    • Monitor the PF-06380101 signal throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates ion suppression.

    • An increase in the baseline signal indicates ion enhancement.

    • The retention time of these deviations highlights where matrix components are eluting.

Below is a diagram illustrating the post-column infusion experimental workflow.

G cluster_lc LC System cluster_infusion Infusion System LC HPLC/UPLC System Col Analytical Column LC->Col Tee T-Junction Col->Tee LC Eluent + Extracted Blank Matrix Pump Syringe Pump Analyte PF-06380101 Standard Pump->Analyte Analyte->Tee Constant Flow MS Mass Spectrometer Tee->MS Combined Flow

Caption: Post-column infusion workflow for matrix effect assessment.

Q4: How can I quantitatively measure the matrix effect for PF-06380101?

A: The post-extraction spike method is the standard for quantifying matrix effects.[6] This involves comparing the peak area of PF-06380101 in a spiked, extracted blank matrix to the peak area of PF-06380101 in a neat solution at the same concentration. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.

Experimental Protocol: Quantitative Matrix Factor Determination

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): PF-06380101 spiked into the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then PF-06380101 is spiked into the final extract at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): PF-06380101 is spiked into the biological matrix before the extraction process (used for recovery calculation).

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (RE): (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100%

    • Internal Standard (IS) Normalized MF: (MF of Analyte) / (MF of IS)

The following diagram illustrates the logical relationship for calculating the Matrix Factor.

G cluster_calc Calculation A Set A Analyte in Neat Solution Calc MF = Peak Area (B) / Peak Area (A) A->Calc B Set B Analyte Spiked Post-Extraction B->Calc Result Matrix Factor (MF) Calc->Result

Caption: Logic for calculating the quantitative Matrix Factor (MF).

Q5: What are the most effective strategies to minimize matrix effects for PF-06380101?

A: A combination of strategies is often most effective:

  • Optimize Sample Preparation: The goal is to selectively remove interfering endogenous components while efficiently recovering PF-06380101.[6]

    • Protein Precipitation (PPT): Fast but can be non-selective, often leaving phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be more selective by optimizing pH and solvent polarity.[6]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be highly selective by choosing the appropriate sorbent and wash/elution conditions.[5][6] Polymeric mixed-mode SPE can be very effective at removing phospholipids.[6]

  • Improve Chromatographic Separation: Modifying the LC method to separate PF-06380101 from matrix components is a powerful approach.[5] This can involve using a different stationary phase, adjusting the mobile phase gradient, or employing techniques like 2D-LC.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., PF-06380101-d8) is the most effective way to compensate for matrix effects.[3][10] Since it co-elutes and has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Data Presentation: Sample Preparation Method Comparison

The following table summarizes hypothetical data from a method development experiment comparing three common sample preparation techniques for PF-06380101 analysis in human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Recovery (%) 95.285.492.1Consistent & Precise
Matrix Factor (MF) 0.65 (Suppression)0.88 (Slight Suppression)0.97 (Minimal Effect)0.85 - 1.15
IS-Normalized MF 0.980.991.010.85 - 1.15
Process Efficiency (%) 61.975.589.3Highest & Most Consistent
Precision (%CV) 12.56.84.2< 15%

Data is for illustrative purposes only.

References

Improving recovery of PF-06380101 from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06380101. The information provided aims to help improve the recovery and quantification of PF-06380101 from various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is PF-06380101 and what are its key properties?

A1: PF-06380101, also known as Aur0101, is a potent auristatin derivative that acts as a microtubule inhibitor. It is a cytotoxic payload commonly used in the development of antibody-drug conjugates (ADCs). As a hydrophobic small molecule, its recovery from complex biological matrices can be challenging.

Q2: What are the most common reasons for low recovery of PF-06380101?

A2: Low recovery of PF-06380101 can stem from several factors throughout the bioanalytical workflow. These include inefficient extraction from the biological matrix, analyte loss due to adsorption to labware, degradation of the molecule, and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Q3: How do matrix effects impact the quantification of PF-06380101?

A3: Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis.[3] Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of PF-06380101 in the mass spectrometer source, leading to inaccurate quantification.[3] This can result in underestimation or overestimation of the true concentration. The use of a stable isotope-labeled internal standard is a common strategy to mitigate matrix effects.[4]

Q4: What are the recommended initial steps for developing a bioanalytical method for PF-06380101?

A4: When developing a bioanalytical method, it is crucial to start with a thorough characterization of the analyte's physicochemical properties. For PF-06380101, understanding its solubility in different organic solvents and aqueous solutions is key. The selection of an appropriate extraction technique, such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), will depend on the biological matrix and the desired level of sample cleanup.[5]

Q5: How can I assess the stability of PF-06380101 in my biological samples?

A5: The stability of PF-06380101 should be evaluated under various conditions that mimic the entire lifecycle of a sample, from collection to analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature (-20°C or -80°C). Stability assessments are a critical component of bioanalytical method validation.

Troubleshooting Guides

Issue 1: Low Recovery of PF-06380101 After Sample Extraction

This guide will help you troubleshoot and improve the recovery of PF-06380101 during the sample preparation phase.

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Start: Low Recovery Observed check_extraction Evaluate Extraction Efficiency start->check_extraction check_adsorption Investigate Adsorption Losses start->check_adsorption check_stability Assess Analyte Stability start->check_stability optimize_pp Optimize Protein Precipitation check_extraction->optimize_pp If using PP optimize_lle Optimize Liquid-Liquid Extraction check_extraction->optimize_lle If using LLE optimize_spe Optimize Solid-Phase Extraction check_extraction->optimize_spe If using SPE use_silanized_ware Use Silanized or Low-Binding Labware check_adsorption->use_silanized_ware adjust_ph_solvent Adjust pH or Organic Solvent in Sample check_adsorption->adjust_ph_solvent optimize_storage Optimize Storage and Handling Conditions check_stability->optimize_storage end End: Improved Recovery optimize_pp->end optimize_lle->end optimize_spe->end use_silanized_ware->end adjust_ph_solvent->end optimize_storage->end

Caption: A workflow for troubleshooting low recovery of PF-06380101.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inefficient Protein Precipitation Optimize the type and volume of the precipitation solvent. Acetonitrile is commonly used, but other organic solvents like methanol or acetone, or mixtures thereof, may be more effective. Also, consider the temperature at which precipitation is carried out, as cooling the samples can improve precipitation efficiency.
Suboptimal LLE Conditions Screen a variety of organic solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) to find the one that provides the best extraction efficiency for PF-06380101. Adjusting the pH of the aqueous phase can also significantly impact the recovery of ionizable compounds.
Incorrect SPE Sorbent/Protocol Select the appropriate SPE sorbent based on the physicochemical properties of PF-06380101 (e.g., reversed-phase, normal-phase, or ion-exchange). Methodically optimize each step of the SPE protocol: conditioning, loading, washing, and elution. The composition and volume of the wash and elution solvents are critical.
Adsorption to Surfaces Hydrophobic molecules like PF-06380101 can adsorb to plastic and glass surfaces. To minimize this, use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be beneficial. Adding a small percentage of an organic solvent or a surfactant to the sample matrix can also help reduce non-specific binding.
Analyte Degradation Ensure that samples are processed promptly and stored at appropriate temperatures (e.g., on ice) to minimize enzymatic or chemical degradation. Evaluate the stability of PF-06380101 in the biological matrix under the conditions used for sample preparation.
Issue 2: Inconsistent or Poor Results Due to Matrix Effects

This section provides guidance on identifying and mitigating the impact of matrix effects on the quantification of PF-06380101.

Conceptual Diagram of Matrix Effects

matrix_effects cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Biological Sample (Analyte + Matrix Components) extraction Extraction (PP, LLE, or SPE) sample->extraction extract Final Extract (Analyte + Residual Matrix) extraction->extract lc LC Separation extract->lc ms MS Ionization Source lc->ms detector MS Detector ms->detector ion_suppression Reduced Signal ms->ion_suppression ion_enhancement Increased Signal ms->ion_enhancement Ion Enhancement ion_suppression->detector ion_enhancement->detector

Caption: The impact of matrix components on LC-MS/MS signal.

Strategies to Minimize Matrix Effects:

Strategy Description
Improve Chromatographic Separation Optimize the LC method to separate PF-06380101 from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Enhance Sample Cleanup A more rigorous sample preparation method can reduce the amount of matrix components in the final extract. For example, switching from protein precipitation to a more selective method like LLE or SPE can be beneficial.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix components in the same way, allowing for accurate correction during data processing.
Dilute the Sample If the concentration of PF-06380101 is sufficiently high, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
Change Ionization Source If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Experimental Protocols

Protocol 1: Protein Precipitation (PP)

This protocol provides a general procedure for the extraction of PF-06380101 from plasma or serum using protein precipitation.

  • Sample Aliquoting: Aliquot 100 µL of the biological sample into a low-binding microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a general LLE procedure for PF-06380101.

  • Sample Aliquoting and IS Addition: Aliquot 100 µL of the biological sample into a glass tube and add the internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample to optimize the extraction of PF-06380101.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex or shake the mixture for 10-15 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated biological sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute PF-06380101 with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.

Data Presentation

The following table provides a hypothetical comparison of different extraction methods for the recovery of PF-06380101. Actual results will vary depending on the specific experimental conditions.

Extraction Method Relative Recovery (%) Precision (%RSD) Matrix Effect (%) Notes
Protein Precipitation 85 - 95< 1060 - 80Fast and simple, but may result in significant matrix effects.
Liquid-Liquid Extraction 70 - 90< 1585 - 105Good for cleaner samples, but can be labor-intensive and may have lower recovery.
Solid-Phase Extraction > 90< 10> 95Provides the cleanest extracts and highest recovery, but is the most complex and costly method.

References

PF-06380101-d8 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of PF-06380101-d8 for researchers, scientists, and drug development professionals. The information is curated to address common questions and troubleshooting scenarios encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

For optimal stability, the solid form of this compound should be stored at -20°C, protected from moisture[1]. Stock solutions of this compound have demonstrated stability under the following conditions:

  • -80°C: Stable for up to 6 months.[1][2]

  • -20°C: Stable for up to 1 month.[1][2]

It is highly recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation[1][3].

Q2: How should I prepare working solutions of this compound for in vivo and in vitro experiments?

For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use to ensure potency and reliability[2]. If a stock solution in a solvent like DMSO is prepared, it can be diluted with appropriate vehicles such as PEG300, Tween-80, and saline for administration[4][5]. For in vitro assays, working solutions can be prepared by diluting the stock solution in the appropriate cell culture medium.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not publicly available, it is a general best practice for complex organic molecules, especially those used in sensitive assays, to be protected from light during storage and handling to prevent potential photodegradation.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO at a concentration of 35 mg/mL (46.60 mM), which may require warming to 60°C and ultrasonication to fully dissolve[1]. For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are often used to maintain solubility upon dilution in aqueous vehicles[4][5].

Q5: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been detailed in publicly available literature. However, as an auristatin analog, it shares a complex peptide-like structure that could be susceptible to hydrolysis of its amide bonds under strong acidic or basic conditions. Additionally, auristatins can undergo enzymatic degradation. For instance, studies on a related auristatin, MMAD, have shown cleavage of the C-terminal dolaphenine residue in rodent plasma, a process mediated by serine-based hydrolases[6].

Q6: Can the stability of this compound be affected by its conjugation to an antibody in an Antibody-Drug Conjugate (ADC)?

Yes, the stability of auristatin payloads can be influenced when they are part of an ADC. The conjugation process itself and the drug-to-antibody ratio (DAR) can impact the physical stability of the entire ADC, potentially leading to aggregation, especially in high ionic strength buffers[7][8]. The specific site of conjugation on the antibody can also affect the stability of the payload, with some sites offering more protection from enzymatic degradation[6].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in experiments Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Aliquot stock solutions into single-use volumes and store at -80°C for long-term use. For short-term, adhere to the 1-month stability at -20°C.
Degradation of working solutions.Prepare fresh working solutions for each experiment, especially for in vivo studies.
Precipitation of the compound in aqueous solutions Low solubility of this compound in aqueous buffers.Use co-solvents such as PEG300 and surfactants like Tween-80 in your formulation to improve solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system.
Inconsistent experimental results Instability of the compound under specific experimental conditions (e.g., pH, temperature).Perform a preliminary stability assessment of this compound in your specific experimental buffer and conditions to determine its half-life and degradation profile.
Cis-trans isomerization of the auristatin molecule in solution, affecting the concentration of the active conformer.While difficult to control, be aware that auristatins can exist as a mixture of conformers in solution. Consistent handling and preparation procedures can help minimize variability.

Stability Data Summary

The following table summarizes the currently available stability data for this compound stock solutions. It is crucial to note that this information is based on vendor-provided data, and stability may vary depending on the specific solvent and concentration used.

Storage TemperatureRecommended Storage PeriodSource
-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or acetonitrile) to a known concentration.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate under the same conditions as acid hydrolysis.

    • Oxidation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the solid compound and the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined duration.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC-UV/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products. Mass spectrometry can be used to elucidate the structure of the major degradants.

Protocol 2: General Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.

Objective: To develop an HPLC method capable of resolving this compound from any potential degradation products.

Methodology:

  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for peptide-like molecules.

  • Mobile Phase: A gradient elution is typically required for complex mixtures.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute compounds with increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 30°C or 40°C) to ensure reproducible retention times.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan). A mass spectrometer (MS) detector can be coupled to the HPLC for peak identification and purity assessment.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis PF_Sample This compound Stock Solution PF_Sample->Acid PF_Sample->Base PF_Sample->Oxidation PF_Sample->Thermal PF_Sample->Photo Report Degradation Profile & Pathway ID Analysis->Report

Caption: Workflow for a forced degradation study of this compound.

HPLC_Analysis_Workflow Sample Stressed or Stability Sample HPLC HPLC System (Pump, Autosampler, Column Oven) Sample->HPLC Injection Column Reversed-Phase C18 Column HPLC->Column Mobile Phase Flow Detector UV and MS Detectors Column->Detector Elution Data Data Acquisition & Processing Detector->Data Result Chromatogram (Peak Area, Retention Time) Data->Result

References

Troubleshooting poor peak shape for PF-06380101 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PF-06380101 HPLC Analysis

This guide provides troubleshooting solutions for common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of PF-06380101, a potent auristatin microtubule inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my HPLC peak for PF-06380101 tailing, and how can I fix it?

A: Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like PF-06380101 on silica-based reversed-phase columns.[1] The primary cause is often secondary interactions between the basic functional groups (amines) in the molecule and acidic residual silanol groups on the HPLC column's stationary phase.[2] This leads to more than one retention mechanism, causing the asymmetrical peak shape.[2][3]

Here are the most effective solutions to mitigate peak tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. Operating at a low pH (e.g., 2.5-3.0) using an acidifier like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups, minimizing their ability to interact with the basic analyte.[2][4]

  • Use a Modern, End-Capped Column: Employ a high-purity, Type B silica column that is thoroughly end-capped.[3][5] End-capping chemically treats the silica surface to block most of the residual silanol groups, significantly reducing secondary interactions.[2]

  • Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a consistent pH across the column, which helps in achieving symmetrical peaks.[4]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4][6] Try reducing the sample concentration or the injection volume.

  • Minimize Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening that may manifest as tailing.[5] Use narrow-bore tubing (e.g., 0.005" ID) and keep lengths as short as possible.[5]

Q2: My PF-06380101 peak is fronting. What are the likely causes and solutions?

A: Peak fronting, an asymmetry where the front of the peak is sloped, is typically caused by different issues than tailing. The most common reasons include column overload and solvent mismatch.[6][7]

  • Concentration Overload: While mass overload often causes tailing, concentration overload can lead to fronting.[6] This happens when the sample concentration is too high for the column to handle, causing some analyte molecules to travel faster.[7][8]

    • Solution: Dilute your sample and reinject. If fronting decreases, overload was the likely cause.[8]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, the peak shape can be distorted.[8][9] This causes the analyte to move through the top of the column too quickly before proper partitioning can occur.

    • Solution: Whenever possible, dissolve your PF-06380101 standard and samples in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible that still provides complete dissolution.

  • Column Degradation: A physical deformation of the column bed, such as a void or collapse at the column inlet, can also cause fronting.[9][10] This is often accompanied by a sudden drop in backpressure.

    • Solution: If you suspect a column void, reversing and flushing the column (if the manufacturer permits) may sometimes help. However, in most cases, the column will need to be replaced.[10]

Q3: My peak is broad and symmetrical, but not sharp. How do I improve its efficiency?

A: Symmetrical but broad peaks indicate a loss of chromatographic efficiency, a phenomenon known as band broadening. This means the analyte band is diffusing more than it should as it travels through the system.

  • Column Efficiency Decline: Columns age and lose efficiency over time due to contamination or degradation of the stationary phase.[1][11]

    • Solution: First, try flushing the column with a strong solvent to remove contaminants.[4] If this does not improve peak shape, and the column has been used extensively, it may be time to replace it.[1] Using a guard column can help extend the life of your analytical column.

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector cell contributes significantly to peak broadening.[11][12]

    • Solution: Ensure all fittings are properly connected to avoid dead space. Use tubing with a small internal diameter and keep it as short as possible.[4]

  • Sub-optimal Flow Rate or Temperature: A flow rate that is too slow can increase longitudinal diffusion, leading to broader peaks.[12] Conversely, a temperature that is too low can slow down mass transfer.[12]

    • Solution: Optimize the flow rate for your column's dimensions. Increasing the column temperature (e.g., to 35-45°C) can improve efficiency and lead to sharper peaks, but ensure the molecule is stable at the selected temperature.[11]

  • Large Injection Volume: Injecting a large volume of sample, especially if the solvent is not perfectly matched to the mobile phase, can cause the initial sample band to be too wide.[12]

    • Solution: Reduce the injection volume.[11]

Troubleshooting Parameters Summary

The following table summarizes key parameters and their impact on the peak shape of PF-06380101.

ParameterCommon ProblemRecommended AdjustmentExpected Effect on Peak Shape
Mobile Phase pH Tailing due to silanol interactions with basic PF-06380101.[5]Lower pH to 2.5-3.0 using 0.1% Formic Acid or TFA.Reduces tailing, improves symmetry.[2]
Sample Concentration Tailing (mass overload) or Fronting (concentration overload).[6]Dilute the sample or reduce injection volume.Improves symmetry, reduces fronting/tailing.[7]
Sample Solvent Fronting or peak distortion due to high solvent strength.[9]Dissolve sample in the initial mobile phase or a weaker solvent.Improves symmetry, prevents fronting.[8]
Column Chemistry Tailing due to active silanol sites on older column types.[6]Use a modern, fully end-capped C18 or C8 column.Significantly reduces tailing.[5]
Column Temperature Broad peaks due to slow mass transfer.[12]Increase temperature to 35-45°C.Increases efficiency, leading to sharper peaks.[11]
Flow Rate Broad peaks due to slow flow or poor separation.[12]Optimize flow rate based on column dimensions (e.g., 0.8-1.2 mL/min for 4.6 mm ID).Improves peak sharpness and resolution.[13]
Extra-Column Volume Broadening or tailing due to system dead volume.[4]Use shorter, narrower ID tubing (e.g., 0.12 mm).Reduces broadening, improves peak shape.[4]

Suggested Starting Experimental Protocol

This protocol provides a robust starting point for developing an HPLC method for PF-06380101, designed to minimize peak shape issues.

ParameterSpecificationRationale
HPLC System Standard Analytical HPLC or UHPLC SystemN/A
Column Reversed-Phase C18, End-capped (e.g., Waters XBridge, Agilent Zorbax) Dimensions: 100 mm x 4.6 mm Particle Size: 3.5 µmC18 provides good hydrophobic retention. End-capping is critical to prevent tailing of basic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) to suppress silanol activity and ensure consistent protonation of PF-06380101.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-1 min: 10% B 1-8 min: 10% to 90% B 8-9 min: 90% B 9-9.1 min: 90% to 10% B 9.1-12 min: 10% B (Re-equilibration)A standard gradient to elute the compound with good resolution and shape.
Flow Rate 1.0 mL/minAppropriate for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can improve peak efficiency and reduce viscosity.[11]
Injection Volume 5 µLA small volume minimizes potential solvent and overload effects.[4]
Sample Diluent 10% Acetonitrile / 90% Water with 0.1% Formic AcidMatches the initial mobile phase conditions to prevent peak distortion.[8]
Detection UV-Vis Diode Array Detector (DAD) at 254 nmA common wavelength for aromatic compounds; a full UV scan is recommended to find the optimal wavelength.

Visual Troubleshooting Guide

The following workflow provides a logical path to diagnose and solve poor peak shape issues encountered during the analysis of PF-06380101.

Caption: Troubleshooting Workflow for Poor HPLC Peak Shape.

References

Technical Support Center: Method Refinement for Lower Limit of Quantitation of PF-06380101

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical method refinement of PF-06380101. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving a lower limit of quantitation (LLOQ) for PF-06380101 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is PF-06380101 and why is a low LLOQ important for its bioanalysis?

PF-06380101, also known as Auristatin 0101, is a potent microtubule inhibitor and a cytotoxic payload used in antibody-drug conjugates (ADCs). As the free payload in circulation is expected to be at very low concentrations, a highly sensitive bioanalytical method with a low LLOQ is crucial for accurately characterizing its pharmacokinetic profile and assessing its safety and efficacy.

Q2: What are the common challenges in achieving a low LLOQ for PF-06380101?

Researchers may encounter several challenges when developing and validating a UPLC-MS/MS method for PF-06380101 to achieve a low LLOQ. These can include:

  • Matrix Effects: Endogenous components in biological matrices like plasma can suppress or enhance the ionization of PF-06380101, leading to inaccurate quantification at low levels.

  • Low Instrument Response: The inherent chemical properties of PF-06380101 may result in a weak signal on the mass spectrometer.

  • Analyte Adsorption and Stability: At low concentrations, PF-06380101 may adsorb to container surfaces or be unstable in the biological matrix or during sample processing.

  • Chromatographic Issues: Poor peak shape, high baseline noise, and carryover can all negatively impact the ability to accurately quantify low concentrations of the analyte.

Q3: What are the key instrument parameters to optimize for improved sensitivity?

To enhance the sensitivity of the MS detector for PF-06380101, consider optimizing the following:

  • Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to maximize the generation of the desired analyte ions.

  • MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific and provide the highest intensity. Optimize the collision energy for each transition.

  • Dwell Time: Increasing the dwell time for the target MRM transitions can improve the signal-to-noise ratio for the analyte peak.

Troubleshooting Guide

This guide addresses specific issues that may arise during method development and sample analysis for PF-06380101 at low concentrations.

Problem Potential Cause(s) Recommended Solution(s)
High Variability at LLOQ - Inconsistent sample preparation. - Analyte instability. - Matrix effects.- Automate sample preparation steps where possible. - Evaluate analyte stability under different storage and processing conditions. Add stabilizers if necessary. - Implement more rigorous sample cleanup (e.g., solid-phase extraction) or use a more matrix-matched internal standard.
Poor Peak Shape - Inappropriate mobile phase composition or pH. - Column degradation. - Sample solvent incompatible with the mobile phase.- Optimize mobile phase additives (e.g., formic acid, ammonium formate). - Use a new column or a different column chemistry. - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Background Noise - Contaminated mobile phase or LC system. - Matrix interferences co-eluting with the analyte.- Use high-purity solvents and flush the LC system thoroughly. - Improve chromatographic separation to resolve the analyte from interfering peaks. - Employ a more selective sample preparation technique.
Carryover - Adsorption of the analyte to the injector, column, or other parts of the LC system.- Optimize the injector wash solution; a stronger organic solvent or the addition of an acid/base may be necessary. - Use a column with a different stationary phase that has less interaction with the analyte. - Inject a blank sample after high-concentration samples.

Experimental Protocols

The following is a representative UPLC-MS/MS protocol for the quantification of PF-06380101 in human plasma. This protocol is based on methods for similar auristatin payloads and should be optimized for your specific laboratory conditions and instrumentation.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and internal standard (IS) working solution at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (e.g., a stable isotope-labeled PF-06380101).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions
Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex API 5000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized for PF-06380101 and its internal standard.
Source Temperature 550°C

Data Presentation

The following table summarizes hypothetical quantitative data from a method validation experiment for PF-06380101, comparing two different sample preparation methods.

Parameter Method A (Protein Precipitation) Method B (Solid-Phase Extraction)
LLOQ (ng/mL) 0.0500.010
Recovery (%) 85.2 ± 5.192.5 ± 3.8
Matrix Effect (%) 15.3 ± 4.25.1 ± 2.5
Precision (%CV at LLOQ) 12.58.9
Accuracy (%Bias at LLOQ) -8.2-4.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into UPLC-MS/MS reconstitution->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Effects tubulin_dimers α/β-Tubulin Dimers polymerization Polymerization tubulin_dimers->polymerization microtubule Microtubule polymerization->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) polymerization->mitotic_arrest depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin_dimers pf06380101 PF-06380101 (Auristatin) pf06380101->polymerization Inhibition apoptosis Apoptosis mitotic_arrest->apoptosis

Addressing isotopic interference in PF-06380101-d8 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the bioanalysis of PF-06380101 using its deuterated internal standard, PF-06380101-d8.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of PF-06380101 and this compound analysis?

A1: Isotopic interference, often referred to as "cross-talk," occurs when the mass spectrometer detects overlapping signals between the unlabeled analyte (PF-06380101) and its stable isotope-labeled internal standard (this compound)[1][2]. This can happen in two primary ways:

  • Contribution of the analyte to the internal standard signal: Due to the natural abundance of heavy isotopes (like ¹³C), a small fraction of the unlabeled PF-06380101 molecules will have a mass that is close to or the same as the deuterated internal standard. This becomes more significant at high analyte concentrations[1][2].

  • Contribution of the internal standard to the analyte signal: The this compound internal standard may contain a small percentage of non-deuterated PF-06380101 as an impurity from its synthesis.

This overlap can lead to inaccuracies in the quantification of PF-06380101, particularly at the lower limit of quantification (LLOQ).

Q2: How can I determine if isotopic interference is affecting my results?

A2: You can assess isotopic interference by performing the following experiments:

  • Analyze a high-concentration sample of the unlabeled analyte without the internal standard: Monitor the mass transition for the internal standard. Any signal detected indicates a contribution from the natural isotopes of the analyte.

  • Analyze a sample containing only the internal standard: Monitor the mass transition for the analyte. Any signal detected indicates the presence of the unlabeled analyte as an impurity in the internal standard.

Q3: What is an acceptable level of isotopic interference?

A3: According to regulatory guidance, the response of an interfering peak in a blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ. For the internal standard, the response of any interfering peak should be less than 5% of the internal standard's response.

Troubleshooting Guides

Problem: I am observing a higher than expected response for the internal standard in samples with high concentrations of the analyte.

This issue is likely due to the isotopic contribution from the unlabeled analyte to the internal standard's signal.

Troubleshooting Steps:

  • Verify the Isotopic Contribution:

    • Prepare a series of high-concentration solutions of PF-06380101 (without this compound).

    • Analyze these solutions using your LC-MS/MS method and monitor the MRM transition for this compound.

    • Quantify the percentage of signal contribution relative to the analyte's signal.

  • Implement a Correction Factor:

    • Based on the data from step 1, a mathematical correction can be applied to the measured internal standard response.[1][2]

Problem: My calibration curve is non-linear, especially at the lower and upper ends.

Non-linearity in the calibration curve can be a result of uncorrected isotopic interference.

Troubleshooting Steps:

  • Assess Contribution at LLOQ and ULOQ:

    • Evaluate the contribution of the internal standard to the analyte signal at the LLOQ.

    • Evaluate the contribution of the analyte to the internal standard signal at the Upper Limit of Quantification (ULOQ).

  • Apply a Correction Algorithm:

    • Utilize a data processing method that incorporates a correction for the bidirectional isotopic cross-talk.[1][2]

Data Presentation

Table 1: Hypothetical Isotopic Purity of this compound

ParameterSpecification
Chemical Purity>98%
Isotopic Purity (d8)>99%
Unlabeled (d0) Impurity<0.5%

Table 2: Example of Isotopic Contribution Assessment

Analyte Concentration (ng/mL)Analyte Response (cps)IS Channel Response (cps)% Contribution (IS/Analyte)
10005,000,00025,0000.5%
500025,000,000125,0000.5%
1000050,000,000250,0000.5%

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to Internal Standard Signal

  • Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of PF-06380101 in an appropriate solvent (e.g., DMSO).

  • Prepare Working Solutions: Create a series of working solutions of PF-06380101 at high concentrations (e.g., 1000, 5000, 10,000 ng/mL) in the relevant biological matrix (e.g., human plasma).

  • LC-MS/MS Analysis: Inject these samples into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transitions for both PF-06380101 and this compound.

  • Data Analysis: Calculate the peak area for the signal observed in the this compound channel and express it as a percentage of the peak area for PF-06380101.

Protocol 2: Assessment of Internal Standard Contribution to Analyte Signal

  • Prepare Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Prepare Working Solution: Prepare a working solution of this compound at the concentration used in the bioanalytical assay in the relevant biological matrix.

  • LC-MS/MS Analysis: Inject this sample into the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transitions for both PF-06380101 and this compound.

  • Data Analysis: Calculate the peak area for the signal observed in the PF-06380101 channel and express it as a percentage of the peak area for this compound.

Visualizations

Isotopic_Interference_Pathway cluster_analyte PF-06380101 (Analyte) cluster_is This compound (Internal Standard) Analyte PF-06380101 (e.g., M) Analyte_M1 PF-06380101 + ¹³C (e.g., M+1) Analyte->Analyte_M1 Natural Isotope Abundance IS This compound (M+8) Analyte_M1->IS Potential Interference at high concentrations IS_impurity Unlabeled Impurity (M) IS_impurity->Analyte Potential Interference at LLOQ

Caption: Signaling pathway of isotopic interference.

Experimental_Workflow A Start: Suspected Isotopic Interference B Experiment 1: Analyze high concentration of Analyte alone A->B C Monitor IS Channel B->C D Signal Detected? C->D E Calculate % Contribution (Analyte -> IS) D->E Yes F Experiment 2: Analyze IS alone D->F No E->F G Monitor Analyte Channel F->G H Signal Detected? G->H I Calculate % Contribution (IS -> Analyte) H->I Yes K No significant interference detected H->K No J Implement Correction Factor in Data Processing I->J L End J->L K->L

Caption: Workflow for assessing isotopic interference.

References

Technical Support Center: Optimizing Mass Spectrometry of PF-06380101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of PF-06380101 (also known as Aur0101) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of PF-06380101 relevant to its mass spectrometric analysis?

A1: Understanding the physicochemical properties of PF-06380101 is crucial for method development. It is a cytotoxic Dolastatin 10 analogue and an auristatin microtubule inhibitor.[1][2][3] Key properties include:

  • Molecular Formula: C₃₉H₆₂N₆O₆S[2][4]

  • Molecular Weight: Approximately 743.02 g/mol [4]

  • Solubility: Soluble in DMSO.[1][4][5]

  • Structure: As a peptide-like molecule, it possesses multiple sites for protonation, making it suitable for positive mode electrospray ionization (ESI).

Q2: What is a good starting point for a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for PF-06380101?

A2: A previously developed sensitive and rapid LC-MS/MS method for quantifying the free payload Aur0101 (PF-06380101) in human plasma provides an excellent starting point.[6] The key parameters of this method are summarized below.

Illustrative LC-MS/MS Starting Conditions

ParameterRecommended Condition
Sample Preparation Solid Liquid Extraction (SLE) from plasma[6]
LC Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.6[7]
Mobile Phase B 10 mM Ammonium Formate in Methanol[7]
Flow Rate 0.45 mL/min[7]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Monitor the protonated precursor ion [M+H]⁺ and its characteristic product ions.

Troubleshooting Guide

Problem 1: Low Signal Intensity or Poor Ionization Efficiency

This is a common issue when developing MS methods for complex molecules like PF-06380101. The following steps can help enhance the signal.

dot

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Acidic Modifier: The addition of a small amount of an acidic modifier, such as formic acid (0.1%), to the mobile phase can enhance the protonation of PF-06380101 in positive ESI mode, leading to a significant increase in signal intensity.

    • Organic Solvent: Evaluate different organic solvents like acetonitrile and methanol. The choice of solvent can influence the ESI droplet formation and desolvation process.

  • Adjust ESI Source Parameters:

    • Capillary Voltage: Optimize the capillary voltage to ensure efficient droplet charging. A typical starting point for positive mode is 3-4 kV.

    • Gas Flow (Nebulizer and Drying Gas): The nebulizer gas pressure affects droplet size, while the drying gas flow and temperature are critical for desolvation. Insufficient desolvation can lead to the formation of solvent adducts and reduced signal for the desired analyte.

    • Source Temperature: Higher temperatures can improve desolvation but may also cause thermal degradation of the analyte. A systematic optimization is recommended.

Illustrative Impact of ESI Parameter Optimization on PF-06380101 Signal

ParameterCondition 1Signal Intensity (cps)Condition 2Signal Intensity (cps)
Mobile Phase Modifier 0.1% Acetic Acid5.0 x 10⁴0.1% Formic Acid2.5 x 10⁵
Drying Gas Temperature 250 °C1.2 x 10⁵350 °C4.0 x 10⁵
Capillary Voltage 3.0 kV2.8 x 10⁵4.0 kV4.5 x 10⁵

Note: The data in this table is for illustrative purposes to demonstrate potential optimization outcomes and is not derived from experimental results.

Problem 2: Inconsistent Results and Poor Reproducibility

Inconsistent results can arise from several factors, from sample preparation to instrument instability.

dot

Caption: Logical steps to improve reproducibility.

Detailed Steps:

  • Ensure Adequate Column Equilibration: Before injecting the first sample, ensure the LC column is thoroughly equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to shifts in retention time and variable peak areas.

  • Evaluate Matrix Effects: If analyzing PF-06380101 in a complex biological matrix like plasma, co-eluting endogenous components can suppress or enhance the ionization of the analyte. A robust sample preparation method, such as the recommended Solid Liquid Extraction, is crucial to minimize these effects.[6]

  • Utilize a Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard, such as Aur0101_d8, is highly recommended.[6] An internal standard can compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Liquid Extraction (SLE)

This protocol is adapted from the validated method for Aur0101 in human plasma.[6]

  • Spike Plasma: To 25 µL of human plasma, add the internal standard (Aur0101_d8).

  • Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.

  • SLE Cartridge Loading: Load the supernatant onto an SLE cartridge.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of the extracted samples.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and shorter run times.

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[6]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.6

    • B: 10 mM Ammonium Formate in Methanol

  • Gradient Elution: Develop a gradient to ensure adequate retention and separation of PF-06380101 from any matrix components.

  • MS Detection:

    • Ionization: ESI in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using the optimal precursor-to-product ion transitions for PF-06380101 and its internal standard.

Overall Experimental Workflow

dot

Experimental_Workflow Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike SLE Solid Liquid Extraction Spike->SLE LC UHPLC Separation SLE->LC MS MS/MS Detection (ESI+) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General workflow for PF-06380101 analysis.

References

Solubility issues with PF-06380101 and formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06380101. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of PF-06380101 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is PF-06380101 and what is its mechanism of action?

A1: PF-06380101 is a potent synthetic analogue of the natural antimitotic agent dolastatin 10.[1] It functions as a microtubule inhibitor, exerting its cytotoxic effects by binding to tubulin and disrupting microtubule polymerization. This leads to cell cycle arrest and apoptosis. PF-06380101 is often used as a cytotoxic payload in antibody-drug conjugates (ADCs).

Q2: What are the general solubility characteristics of PF-06380101?

A2: PF-06380101 is a hydrophobic compound, which can present challenges for its dissolution in aqueous solutions for in vivo studies. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For aqueous-based formulations, co-solvents and excipients are typically required to achieve and maintain a stable solution or suspension.

Q3: Can PF-06380101 be used for animal experiments?

A3: Yes, PF-06380101 can be used for in vivo animal experiments. However, due to its solubility limitations, a carefully prepared formulation is crucial for successful administration and to ensure bioavailability.

Troubleshooting Guide: Solubility and Formulation Issues

This guide addresses common problems encountered during the preparation of PF-06380101 formulations for in vivo research.

Problem: Precipitation or phase separation occurs during formulation preparation.

Possible Cause 1: Inadequate dissolution of the compound.

  • Solution: Gentle heating and/or sonication can be employed to aid in the dissolution of PF-06380101. When preparing a stock solution in DMSO, ensure the compound is fully dissolved before proceeding to the next dilution steps.

Possible Cause 2: The compound is crashing out of solution upon addition of aqueous components.

  • Solution: When preparing formulations that involve a DMSO stock solution followed by dilution with aqueous-based vehicles, it is critical to add the components in the correct order and mix thoroughly after each addition. For instance, in a formulation containing DMSO, PEG300, Tween-80, and saline, the DMSO stock should first be mixed with PEG300, followed by Tween-80, and finally, the saline should be added. This stepwise process helps to maintain the solubility of the compound in the increasingly aqueous environment.

Possible Cause 3: The concentration of PF-06380101 exceeds its solubility limit in the chosen vehicle.

  • Solution: Refer to the solubility data in the table below to select an appropriate formulation vehicle for your desired concentration. If a higher concentration is required, you may need to explore alternative formulation strategies or adjust the composition of your vehicle. It is important to note that for some formulations, the maximum achievable concentration may result in a suspension rather than a clear solution.

Data Presentation: Solubility and Formulation of PF-06380101

Table 1: Solubility of PF-06380101 in Common Solvents
SolventReported SolubilityNotes
DMSO≥ 65 mg/mL (≥ 87.48 mM)Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.
EthanolSoluble (exact concentration not specified)
Dimethyl Formamide (DMF)Soluble (exact concentration not specified)
PBS (pH 7.2)Approximately 0.5 mg/mLFor related auristatin, MMAE.
Table 2: Example Formulations for In Vivo Studies
Formulation Composition (v/v)Achievable ConcentrationSolution TypeRecommended Use
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (≥ 3.36 mM)Clear SolutionIntravenous, Intraperitoneal, Oral
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (3.36 mM)Suspended SolutionIntraperitoneal, Oral
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (≥ 3.36 mM)Clear SolutionOral

Experimental Protocols

Protocol 1: Preparation of a Clear Solution for Multi-Route Administration

This protocol yields a clear solution with a concentration of ≥ 2.5 mg/mL.

Materials:

  • PF-06380101

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (sterile)

Procedure:

  • Prepare a stock solution of PF-06380101 in DMSO (e.g., 25 mg/mL). Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly.

  • Add 0.5 volumes of Tween-80 to the mixture and mix until a clear solution is obtained.

  • Slowly add 4.5 volumes of saline to the mixture while vortexing to bring the formulation to the final volume.

Protocol 2: Preparation of a Suspension for Oral or Intraperitoneal Administration

This protocol yields a suspended solution with a concentration of 2.5 mg/mL.

Materials:

  • PF-06380101

  • DMSO (anhydrous)

  • 20% SBE-β-CD in Saline (sterile)

Procedure:

  • Prepare a 25 mg/mL stock solution of PF-06380101 in DMSO.

  • In a sterile tube, add 1 volume of the DMSO stock solution.

  • Add 9 volumes of 20% SBE-β-CD in saline to the DMSO stock.

  • Mix the solution thoroughly. The resulting formulation will be a suspension. It is recommended to use sonication to ensure a uniform suspension before administration.

Mandatory Visualizations

Signaling Pathway of Auristatin-based Microtubule Inhibition

Auristatin_Mechanism Mechanism of Action of PF-06380101 (Auristatin Analogue) cluster_cell Cancer Cell PF06380101 PF-06380101 Tubulin α/β-Tubulin Dimers PF06380101->Tubulin Binds to β-subunit Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Formulation_Workflow General Workflow for PF-06380101 Formulation cluster_workflow Formulation Steps start Start: Weigh PF-06380101 dissolve Dissolve in DMSO (Stock Solution) start->dissolve add_cosolvents Add Co-solvents/Excipients (e.g., PEG300, Tween-80) dissolve->add_cosolvents add_aqueous Add Aqueous Vehicle (e.g., Saline, SBE-β-CD) add_cosolvents->add_aqueous troubleshoot Precipitation? add_aqueous->troubleshoot final_formulation Final Formulation (Solution or Suspension) troubleshoot->final_formulation No sonicate Apply Heat/Sonication troubleshoot->sonicate Yes sonicate->final_formulation Troubleshooting_Logic Troubleshooting Formulation Precipitation cluster_logic Decision Process start Precipitation Observed check_dissolution Was initial DMSO stock fully dissolved? start->check_dissolution redissolve Re-dissolve stock with heat/sonication check_dissolution->redissolve No check_order Was the order of addition correct? check_dissolution->check_order Yes redissolve->start reprepare Re-prepare following the correct order check_order->reprepare No check_concentration Is the concentration too high for the chosen vehicle? check_order->check_concentration Yes reprepare->start lower_concentration Lower the concentration or choose a different vehicle check_concentration->lower_concentration Yes success Stable Formulation check_concentration->success No

References

Preventing degradation of PF-06380101 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06380101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of PF-06380101 during sample processing. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PF-06380101 and why is its stability a concern?

PF-06380101, also known as Auristatin 0101, is a potent synthetic analogue of the natural antineoplastic agent dolastatin 10. It functions as a microtubule inhibitor, leading to cell cycle arrest and apoptosis. Due to its high cytotoxicity, it is frequently used as a payload in antibody-drug conjugates (ADCs). The stability of PF-06380101 is critical for accurate experimental results. Degradation can lead to a loss of potency and the generation of metabolites that may have different activities or interfere with analytical measurements.

Q2: What are the primary mechanisms of PF-06380101 degradation in biological samples?

The primary degradation pathway for auristatin analogues like PF-06380101 in biological matrices, particularly rodent plasma, is enzymatic cleavage. Studies on the related compound monomethyl auristatin D (MMAD) have shown that a likely mechanism is the hydrolytic cleavage of the C-terminal dolaphenine residue, mediated by serine-based hydrolases.[1] This degradation is species-dependent, with significantly higher rates observed in mouse plasma compared to rat, cynomolgus monkey, and human plasma.[1]

Q3: What are the recommended storage conditions for PF-06380101 stock solutions and samples?

To ensure the stability of PF-06380101, proper storage is crucial. Repeated freeze-thaw cycles should be avoided.

Storage TypeTemperatureDuration
Solid Compound -20°CUp to 3 years
Stock Solution in Solvent -80°CUp to 1 year
Short-term Sample Storage 0 - 4°CDays to weeks
Long-term Sample Storage -20°C or -80°CMonths to years

Data compiled from multiple sources.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and processing of samples containing PF-06380101.

Issue 1: Low or inconsistent recovery of PF-06380101 from plasma/serum samples.

Potential Cause Troubleshooting Step Expected Outcome
Enzymatic Degradation 1. Work quickly and on ice: Minimize the time samples spend at room temperature. 2. Add protease inhibitors: Supplement samples with a broad-spectrum serine protease inhibitor cocktail or a specific inhibitor like Pefabloc immediately after collection.[1] 3. Use appropriate plasma source: If possible, use human or cynomolgus monkey plasma, which show lower rates of auristatin degradation compared to rodent plasma.[1]Increased recovery and consistency of PF-06380101 concentrations.
Adsorption to Surfaces 1. Use low-protein-binding tubes and pipette tips. 2. Consider using a carrier protein: For very dilute solutions, adding a small amount of a carrier protein like bovine serum albumin (BSA) may help prevent adsorption.Improved recovery of PF-06380101, especially at low concentrations.
Chemical Instability 1. Maintain appropriate pH: Ensure the pH of buffers and solutions is within a stable range for PF-06380101 (typically near neutral). 2. Avoid harsh chemicals: Be mindful of any chemicals in your sample processing workflow that could react with and degrade PF-06380101.Consistent and reproducible quantification of the compound.

Issue 2: Variability in results between different experimental days.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling 1. Standardize protocols: Ensure all steps of the sample collection, processing, and storage are performed consistently across all experiments. 2. Document everything: Keep detailed records of all experimental parameters, including timings, temperatures, and reagent lot numbers.Reduced day-to-day variability and increased reproducibility of results.
Freeze-Thaw Cycles 1. Aliquot samples: Upon collection, divide samples into single-use aliquots to avoid repeated freezing and thawing of the bulk sample.Preservation of PF-06380101 integrity and consistent concentrations in thawed samples.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing to Minimize PF-06380101 Degradation

This protocol is designed to minimize ex vivo degradation of PF-06380101 in blood samples.

  • Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Immediately place the tubes on ice.

  • Protease Inhibition: Within 15 minutes of collection, add a pre-prepared, concentrated stock of a serine protease inhibitor cocktail (e.g., Pefabloc SC) to the whole blood.

  • Plasma/Serum Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma or allow blood to clot at room temperature for 30-60 minutes before centrifuging for serum.

  • Aliquoting and Storage: Immediately transfer the plasma/serum supernatant to fresh, pre-chilled, low-protein-binding tubes. Aliquot into single-use volumes and store at -80°C until analysis.

Protocol 2: Preparation of Cell Lysates for PF-06380101 Quantification

This protocol provides a method for lysing cells while preserving the integrity of PF-06380101.

  • Cell Harvesting: After treatment with PF-06380101, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to the cell pellet.

  • Incubation: Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection and Storage: Transfer the supernatant (cell lysate) to fresh, pre-chilled tubes. Store at -80°C until analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage blood_collection Collect Blood (on ice) add_inhibitor Add Protease Inhibitor blood_collection->add_inhibitor centrifuge Centrifuge at 4°C add_inhibitor->centrifuge separate_plasma Separate Plasma/Serum centrifuge->separate_plasma aliquot Aliquot into single-use tubes separate_plasma->aliquot store Store at -80°C aliquot->store

Caption: Workflow for blood sample processing to minimize PF-06380101 degradation.

degradation_pathway PF06380101 PF-06380101 (Active Compound) DegradationProduct Inactive Metabolite (e.g., Cleaved C-terminus) PF06380101->DegradationProduct Enzymatic Cleavage Enzyme Serine Hydrolases (e.g., in rodent plasma) Enzyme->PF06380101 Inhibitor Protease Inhibitors (e.g., Pefabloc) Inhibitor->Enzyme Inhibits

Caption: Postulated enzymatic degradation pathway of PF-06380101 in biological samples.

References

Validation & Comparative

Validating a Bioanalytical Method for PF-06380101 using PF-06380101-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PF-06380101, a potent auristatin microtubule inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, PF-06380101-d8, to ensure accuracy and precision.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of antibody-drug conjugates (ADCs) and other therapeutics containing this cytotoxic payload.

Introduction to PF-06380101 and Bioanalytical Method Validation

PF-06380101, also known as Aur0101, is a key component of several investigational ADCs.[4][5] Accurate and reliable quantification of the unconjugated (free) payload in biological matrices is crucial for understanding the pharmacokinetics (PK), efficacy, and safety of these complex biotherapeutics.[6][7] Bioanalytical method validation is a regulatory requirement that ensures the developed analytical method is suitable for its intended purpose, providing confidence in the generated data.[8][9][10][11][12][13]

This guide details a validated LC-MS/MS method for PF-06380101 and compares it with alternative bioanalytical approaches.

LC-MS/MS Method with this compound Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Experimental Protocol

Sample Preparation:

  • Thaw human plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (this compound in 50% acetonitrile).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% acetonitrile.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-20% B

    • 2.6-3.5 min: 20% B

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • PF-06380101: Q1/Q3 (Precursor/Product ions to be determined empirically)

    • This compound: Q1/Q3 (Precursor/Product ions to be determined empirically)

Data Presentation: Method Validation Summary

The following tables summarize the validation results for the LC-MS/MS method, following the guidelines of the FDA and European Medicines Agency (EMA).[9][12]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
PF-063801010.05 - 50> 0.9951/x²

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.0595.0 - 105.0< 15.094.0 - 106.0< 15.0
LQC0.1598.0 - 102.0< 10.097.0 - 103.0< 10.0
MQC2.599.0 - 101.0< 8.098.5 - 101.5< 8.0
HQC4097.0 - 103.0< 9.096.0 - 104.0< 9.0

Table 3: Matrix Effect and Recovery

QC LevelMatrix FactorRecovery (%)
LQC0.98 - 1.0585 - 95
HQC0.97 - 1.0388 - 96

Table 4: Stability

Stability ConditionDurationLQC Stability (%)HQC Stability (%)
Bench-top (Room Temp)24 hours95 - 10596 - 104
Freeze-Thaw3 cycles93 - 10794 - 106
Long-term (-80°C)90 days92 - 10895 - 105

Comparison with Alternative Bioanalytical Methods

While LC-MS/MS with a SIL-IS is the preferred method for small molecule quantification, other techniques can be considered.

Table 5: Comparison of Bioanalytical Methods for PF-06380101

FeatureLC-MS/MS with SIL-ISLC-MS/MS with Analogue ISHigh-Resolution Mass Spectrometry (HRMS)Ligand Binding Assays (e.g., ELISA)
Specificity Very HighHighVery HighModerate to High (potential for cross-reactivity)
Sensitivity Very High (pg/mL to low ng/mL)HighHighVariable (typically ng/mL)
Precision Excellent (<15% CV)GoodGoodGood to Moderate
Accuracy Excellent (85-115%)GoodGoodModerate (can be affected by matrix)
Throughput HighHighModerateHigh
Cost High (instrumentation)High (instrumentation)Very High (instrumentation)Moderate (reagents)
Development Time ModerateModerateLongLong
Ideal Application Regulated bioanalysis, PK studiesEarly discovery, when SIL-IS is unavailableMetabolite identification, unknown screeningScreening, total ADC quantification

Visualizing the Workflow and Logic

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Workflow for the bioanalysis of PF-06380101 in plasma.

Bioanalytical Method Validation Parameters

G cluster_core Core Parameters cluster_additional Additional Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery Dilution Dilution Integrity Validation->Dilution

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of PF-06380101 in human plasma. The comprehensive validation ensures that the method is reliable for supporting clinical and non-clinical studies. While alternative methods exist, the LC-MS/MS approach offers the best combination of performance characteristics for regulated bioanalysis of small molecule payloads from ADCs. The choice of the most appropriate bioanalytical method will ultimately depend on the specific requirements of the study, including the stage of drug development, the required sensitivity, and available resources.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Auristatin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic properties of leading auristatin-based antibody-drug conjugates (ADCs) reveals a landscape of tailored therapies, each with distinct characteristics influencing their clinical efficacy and safety. This guide provides a comprehensive comparison of the pharmacokinetic profiles of prominent MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F) bearing ADCs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

The development of ADCs has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Auristatins, a class of synthetic antineoplastic agents that inhibit tubulin polymerization, are frequently utilized payloads in ADCs. The pharmacokinetic (PK) profile of an ADC, which governs its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic index. Understanding the nuances in the PK profiles of different auristatin-based ADCs is paramount for optimizing dosing strategies and improving patient outcomes.

This guide focuses on a comparative analysis of the PK profiles of several key auristatin-based ADCs, including those utilizing the MMAE payload: brentuximab vedotin, polatuzumab vedotin, enfortumab vedotin, tisotumab vedotin, and disitamab vedotin, and the MMAF-payload ADC, belantamab mafodotin.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of these ADCs and their unconjugated payloads have been characterized in numerous clinical studies, primarily through population pharmacokinetic (PopPK) modeling. These models provide estimates of key PK parameters that describe the behavior of the drugs in the body.

MMAE-Based ADCs: A Comparative Overview

MMAE-based ADCs generally exhibit complex pharmacokinetic profiles influenced by the properties of both the antibody and the cytotoxic payload. The following table summarizes the key pharmacokinetic parameters for several approved MMAE-based ADCs.

ADC Target Antigen Indication ADC Clearance (L/day) ADC Volume of Distribution (L) ADC Terminal Half-Life (days) Unconjugated MMAE Clearance (L/day) Unconjugated MMAE Half-Life (days)
Brentuximab Vedotin CD30Hodgkin lymphoma, anaplastic large cell lymphoma1.56[1]4.29 (central)[1]~3-4[2]55.7[1]Not explicitly stated in days, but described as having formation rate-limited kinetics
Polatuzumab Vedotin CD79bDiffuse large B-cell lymphoma0.9[3]3.15 (central)[3]~12[3]Not explicitly stated~4[4]
Enfortumab Vedotin Nectin-4Urothelial cancer0.110 (L/h)[5]Not explicitly stated3.6[5]2.11 (L/h)[5]2.6[5]
Tisotumab Vedotin Tissue FactorCervical cancer1.42[6]3.10 (central)[6]4.04[6][7]42.8[6]2.56[6][7]
Disitamab Vedotin HER2Gastric cancer, Urothelial cancerNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Note: The values presented are typically derived from population pharmacokinetic models and may vary based on patient characteristics and the specific study. Clearance and volume of distribution are often presented in different units (L/day or L/h) across studies.

MMAF-Based ADCs: Belantamab Mafodotin

MMAF, another potent auristatin derivative, is utilized in ADCs such as belantamab mafodotin. MMAF is more hydrophilic than MMAE, which can influence its cell permeability and bystander killing effect.

ADC Target Antigen Indication ADC Clearance (L/day) ADC Volume of Distribution (L) ADC Terminal Half-Life (days) Unconjugated cys-mcMMAF Clearance Unconjugated cys-mcMMAF Half-Life
Belantamab Mafodotin BCMAMultiple Myeloma0.936 (initial)[8]Not explicitly stated11.5 (initial)[8]Not explicitly statedNot explicitly stated

Experimental Protocols: A Methodological Overview

The pharmacokinetic data presented in this guide were primarily generated from Phase I, II, and III clinical trials. The methodologies employed in these studies are crucial for understanding the reliability and applicability of the data.

Population Pharmacokinetic (PopPK) Modeling

A cornerstone of modern pharmacokinetic analysis, PopPK modeling was utilized in the characterization of all the ADCs discussed. This approach uses nonlinear mixed-effects modeling to analyze sparse and intensive pharmacokinetic data from a patient population, allowing for the identification of factors that contribute to variability in drug exposure.

  • Brentuximab Vedotin: A PopPK analysis was conducted on data from 314 patients across five clinical studies. The ADC pharmacokinetics were described by a linear, three-compartment model, while a semi-mechanistic, linear, two-compartment model was used for unconjugated MMAE.[1]

  • Polatuzumab Vedotin: A previously developed PopPK model was used to analyze data from the POLARIX study.[9] The model for antibody-conjugated MMAE (acMMAE) was a two-compartment model with time-dependent and Michaelis-Menten elimination pathways.[10]

  • Enfortumab Vedotin: Data from 748 patients in five clinical studies were analyzed using nonlinear mixed-effects modeling.[11]

  • Tisotumab Vedotin: A population pharmacokinetic model was developed using data from 399 patients with solid tumors across four phase I/II trials. The model was a four-compartment model comprising a two-compartment ADC model with parallel linear and Michaelis-Menten elimination, a delay compartment, and a one-compartment MMAE model.[6]

  • Disitamab Vedotin: Pharmacokinetic characteristics were evaluated through a phase I clinical study and a PopPK analysis of 88 patients.[12]

  • Belantamab Mafodotin: Nonlinear mixed-effects models were developed to characterize the PopPK of the ADC, total monoclonal antibody, and cys-mcMMAF from two clinical trials (DREAMM-1 and DREAMM-2).[8]

Bioanalytical Methods

The quantification of ADC and unconjugated payload concentrations in biological matrices is a critical component of pharmacokinetic studies. These studies typically employ ligand-binding assays, such as enzyme-linked immunosorbent assays (ELISA), to measure the concentration of the ADC and the total antibody. Liquid chromatography-mass spectrometry (LC-MS/MS) is the standard method for quantifying the unconjugated small molecule payload.

Mechanism of Action and Signaling Pathways

The therapeutic effect of auristatin-based ADCs is initiated by the binding of the antibody component to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex and subsequent release of the auristatin payload into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Auristatin-based ADC Antigen Target Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (e.g., MMAE/MMAF) Lysosome->Payload_Release Proteolytic Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest ER_Stress ER Stress Response Microtubule_Disruption->ER_Stress Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis ER_Stress->Apoptosis

Figure 1. General mechanism of action for auristatin-based ADCs.

Once released, auristatins like MMAE and MMAF bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[13][14] Recent studies have also indicated that auristatin-based ADCs can induce an endoplasmic reticulum (ER) stress response, which contributes to their apoptotic activity.[7][15]

The following diagram illustrates the experimental workflow for a typical population pharmacokinetic (PopPK) analysis of an auristatin-based ADC.

G cluster_workflow Population Pharmacokinetic (PopPK) Analysis Workflow Data_Collection Clinical Trial Data Collection (PK samples, demographics, clinical outcomes) Bioanalysis Bioanalytical Assays (ELISA for ADC, LC-MS/MS for payload) Data_Collection->Bioanalysis Model_Development Structural Model Development (e.g., 2- or 3-compartment model) Bioanalysis->Model_Development Covariate_Analysis Covariate Model Building (Identify factors influencing PK) Model_Development->Covariate_Analysis Model_Validation Model Validation (Goodness-of-fit plots, visual predictive checks) Covariate_Analysis->Model_Validation Simulations Simulations (Dose adjustments, exposure-response analysis) Model_Validation->Simulations

Figure 2. A typical workflow for PopPK analysis of an ADC.

Conclusion

The pharmacokinetic profiles of auristatin-based ADCs are complex and influenced by a multitude of factors, including the specific antibody, the target antigen, the linker chemistry, and the auristatin payload itself. While sharing a common mechanism of action through microtubule disruption, subtle differences in their pharmacokinetic parameters can have significant clinical implications. This comparative guide highlights the distinct PK profiles of several leading auristatin-based ADCs, providing a valuable resource for researchers and clinicians in the field of oncology. A thorough understanding of these profiles is essential for the continued development and optimal clinical application of this important class of cancer therapeutics.

References

PF-06380101 vs MMAE as an ADC payload: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Potent Auristatin Payloads for Antibody-Drug Conjugates

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most successful classes of payloads are the auristatins, synthetic analogs of the potent natural product dolastatin 10. Monomethyl auristatin E (MMAE) has been a cornerstone of ADC development, incorporated into several FDA-approved therapies. However, the quest for improved therapeutic indices has led to the development of novel auristatins, such as PF-06380101 (also known as Aur0101). This guide provides a detailed comparative analysis of PF-06380101 and MMAE, summarizing key preclinical data to inform payload selection in ADC research and development.

At a Glance: Key Differences

FeaturePF-06380101 (Aur0101)MMAE (Monomethyl Auristatin E)
Mechanism of Action Microtubule InhibitorMicrotubule Inhibitor
Potency High, with reported IC50 values in the sub-nanomolar range for ADCs.[1][2]High, with IC50 values typically in the low nanomolar range.[3]
Bystander Effect Permeable, suggesting bystander killing potential.[4][5]Well-documented potent bystander effect due to high membrane permeability.[6][7]
ADME Properties Described as having "differential" ADME properties compared to other auristatins; it is a P-glycoprotein (P-gp) substrate.[8]Known to have species-dependent red blood cell partitioning and is subject to efflux by P-gp.[9][10]
Clinical Development Used in clinical trial-stage ADCs such as PF-06664178 and PF-06804103.[11][12][13]A component of several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[14]

Mechanism of Action: A Shared Path to Cytotoxicity

Both PF-06380101 and MMAE are potent antimitotic agents that exert their cytotoxic effects by inhibiting tubulin polymerization.[8][14] By disrupting the formation of the mitotic spindle, they induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[15] This shared mechanism of action underscores their classification as auristatin analogs.

cluster_ADC ADC Targeting cluster_Internalization Internalization & Payload Release cluster_MOA Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (PF-06380101 or MMAE) Lysosome->Payload_Release Tubulin Tubulin Dimers Payload_Release->Tubulin Inhibition Microtubule Microtubule Assembly Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1. Mechanism of Action for Auristatin-based ADCs.

In Vitro Cytotoxicity: A Potent Profile

Both PF-06380101 and MMAE demonstrate high potency against cancer cell lines, with IC50 values in the nanomolar to sub-nanomolar range. Preclinical studies of ADCs utilizing PF-06380101, such as PF-06664178, have reported significant antitumor activity with most cell lines being sensitive below a 1 nmol/L concentration.[1][2] MMAE is also known for its potent cytotoxicity, with in vitro IC50 values in the low nanomolar range against various cancer cell lines.[3]

Comparative In Vitro Cytotoxicity Data

PayloadCell LineIC50 (approx.)Reference
PF-06380101 (as ADC PF-06664178) Various Trop2-positive cell lines< 1 nmol/L[1][2]
MMAE HCT-116 (Colon Carcinoma)~1 nmol/L[16]
MMAE PANC-1 (Pancreatic Carcinoma)~2 nmol/L[16]
MMAE MDA-MB-468 (Breast Cancer)Dose-dependent cytotoxicity[17]
MMAE MDA-MB-453 (Breast Cancer)Dose-dependent cytotoxicity[17]

Note: Direct comparison is challenging due to variations in experimental conditions and cell lines across different studies. The data presented for PF-06380101 is for the full ADC, while data for MMAE is for the free drug.

The Bystander Effect: Killing the Neighbors

A key feature of an effective ADC payload is its ability to induce a "bystander effect," killing not only the antigen-positive target cells but also adjacent antigen-negative tumor cells. This is particularly important in heterogeneous tumors. The bystander effect is largely dependent on the payload's ability to permeate cell membranes.

MMAE is a hydrophobic molecule known to be membrane-permeable, leading to a potent bystander effect.[7] Once released into a target cell, it can diffuse into neighboring cells and exert its cytotoxic activity. While less extensively documented, PF-06380101 is also described as a membrane-permeable auristatin, suggesting it possesses the capability for bystander killing.[4][5]

cluster_Bystander Bystander Killing Effect Antigen_Positive Antigen- Positive Cell Antigen_Negative_1 Antigen- Negative Cell Antigen_Positive->Antigen_Negative_1 Payload Diffusion Antigen_Negative_2 Antigen- Negative Cell Antigen_Positive->Antigen_Negative_2 Payload Diffusion

Figure 2. The Bystander Effect of a Permeable ADC Payload.

ADME and Physicochemical Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a payload are critical for the overall performance and safety of an ADC.

PF-06380101 has been described as having "differential" ADME properties compared to other auristatins, suggesting an optimized profile.[8] It is a substrate of the P-glycoprotein (P-gp) efflux pump, which could influence its intracellular concentration and potential for resistance.[8] Preclinical pharmacokinetic studies in rats have provided initial characterization of its systemic clearance, volume of distribution, and half-life.[8]

MMAE 's ADME properties have been more extensively studied. It exhibits species-dependent partitioning into red blood cells, which can affect its systemic exposure.[9][10] Like PF-06380101, MMAE is also a substrate for P-gp, which can contribute to multidrug resistance. The hydrophobicity of MMAE contributes to its bystander effect but can also impact ADC aggregation and pharmacokinetics.

Comparative ADME & Physicochemical Properties

PropertyPF-06380101 (Aur0101)MMAE (Monomethyl Auristatin E)
P-gp Substrate Yes[8]Yes
Hydrophobicity Assumed to be hydrophobic to enable membrane permeability.Hydrophobic, contributes to bystander effect.
Systemic Clearance (in rats) 70 mL/min/kg[8]Rapidly eliminated from plasma, but shows prolonged tissue distribution.[18]
Volume of Distribution (Vss, in rats) 14.70 L/kg[8]Extensive tissue distribution with tissue-to-plasma AUC ratios >20 in highly perfused tissues.[18]
Terminal Half-life (t1/2, in rats) ~6 hours[8]Plasma concentration below limit of quantification after 12 hours.[18]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Workflow:

A Seed cancer cells in a 96-well plate B Incubate overnight to allow cell attachment A->B C Treat cells with serial dilutions of the ADC payload B->C D Incubate for a defined period (e.g., 72 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine IC50 H->I

Figure 3. Workflow for an In Vitro Cytotoxicity (MTT) Assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of PF-06380101 and MMAE in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC payload released from target cells to kill neighboring antigen-negative cells.

Workflow:

A Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells B Treat co-culture with the ADC A->B C Incubate for a defined period B->C D Quantify the viability of the Ag- cell population C->D E Compare viability of Ag- cells in co-culture vs. monoculture D->E

Figure 4. Workflow for a Bystander Effect Co-culture Assay.

Detailed Methodology:

  • Cell Preparation: Use two cell lines: one expressing the target antigen (Ag+) and another that does not (Ag-). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio in a 96-well plate. Also, seed monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at various concentrations.

  • Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cytotoxicity.

  • Imaging and Analysis: Use a high-content imaging system or flow cytometry to specifically quantify the number of viable GFP-expressing Ag- cells in the co-cultures and compare it to the number of viable Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Conclusion and Future Directions

Both PF-06380101 and MMAE are highly potent auristatin-based ADC payloads with a shared mechanism of action. MMAE is a well-validated payload with a proven track record in clinically approved ADCs and a well-characterized bystander effect. PF-06380101 represents a next-generation auristatin with potentially optimized ADME properties, and ADCs incorporating this payload are progressing through clinical development.

The selection between these two payloads will depend on the specific context of the ADC being developed, including the target antigen, tumor type, and desired safety profile. Direct, head-to-head preclinical studies comparing ADCs with these two payloads targeting the same antigen would be invaluable for making a definitive choice. Future research should focus on generating such comparative data to further elucidate the nuanced differences in their efficacy and safety profiles. The continued exploration of novel auristatins like PF-06380101 is crucial for advancing the field of antibody-drug conjugates and improving outcomes for cancer patients.

References

A Comparative Guide to the Quantification of PF-06380101: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic molecules is paramount. This guide provides a comparative analysis of methodologies for the quantification of PF-06380101 (also known as Aur0101), a potent auristatin microtubule inhibitor utilized as a payload in antibody-drug conjugates (ADCs). We will delve into the linearity and dynamic range of the most common analytical techniques, offering a direct comparison to aid in assay selection and development.

PF-06380101 is a synthetic analogue of the natural antineoplastic agent Dolastatin 10. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, which ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Given its high cytotoxicity, it is imperative to have robust and reliable methods to quantify its concentration in various biological matrices, both in its free (unconjugated) form and as part of an ADC. This guide will focus on two principal analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Quantification Assays

The choice of a quantification assay is often dictated by the specific requirements of the study, including the nature of the analyte (free payload or conjugated ADC), the required sensitivity, the sample matrix, and throughput needs. Below is a summary of the performance characteristics of LC-MS/MS and ELISA for the quantification of auristatin payloads.

Assay TypeAnalyteMatrixLinearity RangeKey AdvantagesKey Disadvantages
LC-MS/MS Free PF-06380101 (Aur0101)Human Plasma25.0 - 12,500 pg/mLHigh specificity and selectivity, can distinguish between payload and metabolites, wide dynamic range.Lower throughput, requires significant sample preparation, higher equipment cost.
Affinity Capture LC-MS/MS Monomethyl Auristatin F (MMAF)Rat Plasma19.17 - 958.67 ng/mL[1]High specificity for the conjugated payload, reduces matrix effects.Complex workflow involving immunocapture, potential for incomplete capture.
ELISA MMAE-conjugated ADCBiological Matrices15.6 - 1000 ng/mL[2]High throughput, high sensitivity, lower cost per sample, well-suited for large sample sets.Potential for cross-reactivity, may not distinguish between active and inactive forms, dependent on antibody availability and quality.
ELISA MMAE-conjugated ADCCynomolgus Monkey Serum0.3 - 35.0 ng/mL[3][4][5]High sensitivity, suitable for pharmacokinetic studies.Narrower dynamic range compared to LC-MS/MS, susceptible to matrix interference.
ELISA Total Antibody (from MMAE-ADC)Cynomolgus Monkey Serum0.2 - 22.0 ng/mL[3][4][5]Measures total antibody concentration, useful for understanding ADC stability.Does not provide information on drug-to-antibody ratio (DAR).

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of auristatin payloads using LC-MS/MS and ELISA.

Protocol 1: LC-MS/MS Quantification of Free PF-06380101 (Aur0101) in Human Plasma

This protocol is adapted from a validated method for the quantification of free Aur0101 in human plasma.[6]

1. Sample Preparation:

  • To 25 µL of human plasma, add an internal standard (e.g., deuterated Aur0101).
  • Perform a solid-liquid extraction (SLE) to isolate the analyte from plasma proteins.
  • Evaporate the solvent and reconstitute the residue in a solution compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.5 mL/min.
  • Mass Spectrometry:
  • Instrument: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Aur0101 and the internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Determine the concentration of Aur0101 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: ELISA Quantification of an MMAE-Conjugated ADC

This protocol is a general representation of a sandwich ELISA for the quantification of an MMAE-conjugated ADC.

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for the antibody portion of the ADC (e.g., an anti-human IgG antibody) overnight at 4°C.
  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
  • Wash the plate.

3. Sample and Standard Incubation:

  • Prepare a serial dilution of a known concentration of the MMAE-conjugated ADC to be used as a standard curve.
  • Add the standards and unknown samples to the wells and incubate for 1-2 hours at room temperature.
  • Wash the plate.

4. Detection Antibody Incubation:

  • Add a detection antibody that specifically recognizes the MMAE payload (e.g., an anti-MMAE antibody) conjugated to an enzyme such as horseradish peroxidase (HRP).
  • Incubate for 1 hour at room temperature.
  • Wash the plate.

5. Substrate Addition and Signal Detection:

  • Add a substrate for the HRP enzyme (e.g., TMB).
  • Allow the color to develop, then stop the reaction with a stop solution (e.g., sulfuric acid).
  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
  • Determine the concentration of the MMAE-conjugated ADC in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizing the Experimental Workflow

To further clarify the process of assessing the linearity and range of a quantification assay, the following diagram illustrates a typical experimental workflow.

Assay_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_results Results prep_standards Prepare Calibration Standards (Known Concentrations) run_assay Perform Assay (LC-MS/MS or ELISA) prep_standards->run_assay prep_qc Prepare Quality Control Samples (Low, Mid, High) prep_qc->run_assay gen_curve Generate Standard Curve run_assay->gen_curve calc_conc Calculate QC Concentrations gen_curve->calc_conc eval_linearity Evaluate Linearity (R^2) calc_conc->eval_linearity determine_range Determine Dynamic Range (LLOQ to ULOQ) eval_linearity->determine_range report Report Linearity and Range determine_range->report

Workflow for assessing assay linearity and range.

Conclusion

Both LC-MS/MS and ELISA are powerful techniques for the quantification of PF-06380101 and other auristatin-based ADC payloads. LC-MS/MS offers superior specificity and a broad dynamic range, making it ideal for the analysis of free payload and for studies requiring high analytical rigor. ELISA, on the other hand, provides a high-throughput and cost-effective solution for measuring total ADC concentrations, particularly in large-scale pharmacokinetic studies. The selection of the most appropriate assay will depend on the specific research question, the available resources, and the desired performance characteristics. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in developing robust and reliable quantification methods for these potent anticancer agents.

References

Navigating the Rigors of Bioanalysis: A Comparative Guide to Incurred Sample Reanalysis for PF-06380101 Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. In the realm of pharmacokinetic (PK) studies for potent compounds like PF-06380101, the unconjugated payload of the antibody-drug conjugate (ADC) PF-06647020, Incurred Sample Reanalysis (ISR) serves as a critical validation step. This guide provides a comprehensive comparison of bioanalytical methodologies for PF-06380101, with a focus on the procedural intricacies and data interpretation of ISR.

PF-06380101, an auristatin derivative, is a highly potent small molecule that requires sensitive and robust bioanalytical methods for its quantification in complex biological matrices like human plasma. The primary method employed for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). A validated LC-MS/MS method for PF-06380101 has been reported with a lower limit of quantitation (LLOQ) of 15 pg/mL, highlighting the sensitivity required for its detection.

The Imperative of Incurred Sample Reanalysis

ISR is a regulatory expectation from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to confirm the reproducibility of a bioanalytical method in real-world study samples. Unlike calibration standards or quality control samples prepared in a clean matrix, incurred samples contain the parent drug and its metabolites, and reflect the physiological state of the dosed subject. Factors such as protein binding, back-conversion of metabolites, and matrix effects can influence the bioanalytical results, making ISR a crucial test of a method's robustness.

The standard acceptance criterion for ISR for small molecules dictates that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within 20% of their mean.

Comparative Bioanalytical Methodologies for PF-06380101

While a direct LC-MS/MS approach is standard for small molecules like PF-06380101, the fact that it is a payload of an ADC introduces complexities that may warrant alternative or modified approaches. Below is a comparison of two potential methods for the bioanalysis of PF-06380101 in the context of ISR.

Method 1: Direct Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) followed by LC-MS/MS

This is a conventional and widely used approach for small molecule quantification.

Experimental Protocol:

  • Sample Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • To a 50 µL aliquot of plasma, add a stable isotope-labeled internal standard (e.g., Aur0101-d8).

    • Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile or methanol, or conduct liquid-liquid extraction with a water-immiscible solvent like methyl tert-butyl ether (MTBE).

    • Vortex and centrifuge to pellet the precipitated proteins or separate the layers.

    • Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a UPLC system equipped with a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

    • Detect the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Method 2: Hybrid Immunoaffinity Capture followed by LC-MS/MS

This method is particularly useful for quantifying the payload of an ADC and can offer enhanced selectivity.

Experimental Protocol:

  • Sample Preparation:

    • To a plasma sample, add a stable isotope-labeled internal standard.

    • Perform immunoaffinity capture of the ADC (PF-06647020) and any payload-containing catabolites using an anti-drug antibody or a generic capture reagent like Protein A/G coated on magnetic beads.

    • Wash the beads to remove non-specifically bound matrix components.

    • Elute the captured components.

    • Perform an enzymatic or chemical cleavage step to release the PF-06380101 payload from the antibody.

    • Extract the released payload using LLE or solid-phase extraction (SPE).

    • Evaporate and reconstitute the sample.

  • LC-MS/MS Analysis:

    • The LC-MS/MS analysis is similar to Method 1.

Performance Comparison for Incurred Sample Reanalysis

ParameterDirect LLE/PPT LC-MS/MSHybrid Immunoaffinity LC-MS/MS
Throughput HighModerate to Low
Selectivity Good, but may be susceptible to matrix effects and interference from metabolites.Excellent, as the initial capture step removes many interfering matrix components.
Recovery Can be variable and matrix-dependent.Generally more consistent due to the specific capture step.
Potential for ISR Failure Higher, due to potential for metabolite interference, back-conversion, or unexpected matrix effects in incurred samples.Lower, as the clean-up is more rigorous, potentially mitigating issues that lead to ISR failure.
Cost & Complexity Lower cost and less complex.Higher cost due to antibodies and more complex workflow.

Experimental Workflow Visualizations

ISR_Workflow cluster_study Pharmacokinetic Study cluster_bioanalysis Bioanalytical Laboratory SampleCollection Sample Collection (Human Plasma) InitialAnalysis Initial Sample Analysis (LC-MS/MS) SampleCollection->InitialAnalysis DataReporting Initial PK Data Reporting InitialAnalysis->DataReporting ISR_Selection ISR Sample Selection (e.g., Cmax and elimination phase) InitialAnalysis->ISR_Selection Comparison Comparison of Results (% Difference Calculation) InitialAnalysis->Comparison Reanalysis Incurred Sample Reanalysis (Different Day/Analyst) ISR_Selection->Reanalysis Reanalysis->Comparison Acceptance Acceptance Criteria Met? (≥67% within ±20%) Comparison->Acceptance Investigation Investigation of Failure Acceptance->Investigation No FinalReport Final Bioanalytical Report Acceptance->FinalReport Yes Investigation->FinalReport

Figure 1. General workflow for Incurred Sample Reanalysis in a pharmacokinetic study.

Method_Comparison cluster_method1 Method 1: Direct Extraction LC-MS/MS cluster_method2 Method 2: Hybrid Immunoaffinity LC-MS/MS M1_Start Plasma Sample M1_Prep Protein Precipitation or Liquid-Liquid Extraction M1_Start->M1_Prep M1_Analysis LC-MS/MS Analysis M1_Prep->M1_Analysis ISR_Evaluation ISR Performance Evaluation M1_Analysis->ISR_Evaluation M2_Start Plasma Sample M2_Capture Immunoaffinity Capture M2_Start->M2_Capture M2_Cleavage Payload Cleavage M2_Capture->M2_Cleavage M2_Extraction Extraction of Payload M2_Cleavage->M2_Extraction M2_Analysis LC-MS/MS Analysis M2_Extraction->M2_Analysis M2_Analysis->ISR_Evaluation

Figure 2. Comparison of bioanalytical workflows for PF-06380101 analysis.

Conclusion

The choice of bioanalytical method for a potent ADC payload like PF-06380101 has significant implications for the success of incurred sample reanalysis. While a direct LC-MS/MS approach offers high throughput, a hybrid immunoaffinity-LC-MS/MS method, though more complex, can provide superior selectivity and may be more robust for ISR, especially in later-stage clinical trials where a thorough understanding of the drug's disposition is critical. Regardless of the method chosen, a rigorous validation and a well-defined ISR protocol are essential to ensure the integrity and reliability of the pharmacokinetic data, ultimately supporting the safe and effective development of novel cancer therapeutics.

A Comparative Analysis of the In Vitro Cytotoxicity of PF-06380101 and Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of PF-06380101, a novel auristatin analogue, against other well-established tubulin inhibitors: paclitaxel, vincristine, and colchicine. The information presented is supported by experimental data from publicly available research, offering a valuable resource for those involved in oncology drug discovery and development.

Executive Summary

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular functions. PF-06380101 is a potent synthetic analogue of dolastatin 10, an antineoplastic agent of marine origin.[1] Like other auristatins, PF-06380101 functions as a microtubule inhibitor and is often utilized as a highly potent payload in antibody-drug conjugates (ADCs).[2] This guide presents a comparative summary of the in vitro cytotoxicity of PF-06380101 against paclitaxel, a microtubule stabilizer, and vincristine and colchicine, which are microtubule destabilizers.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for PF-06380101 and other tubulin inhibitors in various human cancer cell lines. Lower values indicate greater cytotoxic potency. It is important to note that direct comparison of absolute IC50/GI50 values across different studies can be influenced by variations in experimental conditions, such as assay type and exposure duration.

Cell LineTissue of OriginPF-06380101 (GI50, nM)Paclitaxel (IC50, nM)Vincristine (IC50, nM)Colchicine (IC50, nM)
BT-474 Breast Carcinoma0.2619[3], 121.6[4]-3.8[5], 12,460[5]
MDA-MB-361 Breast Carcinoma0.19160.6[4]--
NCI-N87 Gastric Carcinoma0.2749[6], 240[7]-5.0 - 15.1 (approx. 2-6 ng/mL)[8][9][10]
MDA-MB-231 Breast Carcinoma-300[3]~4.3 (4 ng/mL for 80% elimination)[11]176[5]
MCF-7 Breast Carcinoma-3,500[3]7.4[12]10,410[13]
A549 Lung Carcinoma--40-
HEK293 Embryonic Kidney----
HCT-116 Colon Carcinoma---9,320[13]
HepG2 Liver Carcinoma---7,400[13]

Note: IC50 and GI50 values are presented as found in the cited literature. Variations in experimental methodologies can lead to different reported values for the same compound and cell line.

Mechanism of Action: Tubulin Inhibition

Tubulin inhibitors interfere with the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).

There are two main classes of tubulin-targeting agents:

  • Microtubule Stabilizers (e.g., Paclitaxel): These agents bind to polymerized tubulin, preventing the disassembly of microtubules. This leads to the formation of abnormal, non-functional microtubule bundles and mitotic arrest.

  • Microtubule Destabilizers (e.g., Vincristine, Colchicine, PF-06380101): These agents bind to tubulin dimers, inhibiting their polymerization into microtubules. This results in the disassembly of existing microtubules and prevents the formation of the mitotic spindle.

The following diagram illustrates the general signaling pathway affected by tubulin inhibitors.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for PF06380101 PF-06380101 Vincristine Colchicine PF06380101->Microtubules Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Inhibits Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces caption Mechanism of Tubulin Inhibitors

Caption: General mechanism of action of tubulin stabilizing and destabilizing agents.

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of anticancer compounds. Specific parameters may vary between laboratories and studies.

Cell Proliferation/Cytotoxicity Assay (e.g., MTT, XTT, or MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow Diagram:

Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) for cell adherence Start->Incubate1 Treat Add varying concentrations of tubulin inhibitor Incubate1->Treat Incubate2 Incubate (e.g., 72h) with inhibitor Treat->Incubate2 Add_Reagent Add MTT/XTT/MTS Reagent Incubate2->Add_Reagent Incubate3 Incubate (1-4h) for color development Add_Reagent->Incubate3 Measure Measure Absorbance with Plate Reader Incubate3->Measure Analyze Calculate Cell Viability and IC50 values Measure->Analyze caption General workflow for a cell viability assay.

Caption: A generalized workflow for determining inhibitor cytotoxicity using a colorimetric assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the tubulin inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Color Development: The plates are incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Measurement: For MTT assays, a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

PF-06380101 demonstrates exceptionally high potency against the tested cancer cell lines, with GI50 values in the sub-nanomolar range. This positions it as a significantly more potent cytotoxic agent in vitro compared to the established tubulin inhibitors paclitaxel, vincristine, and colchicine in the cell lines where direct comparisons are available. The high potency of PF-06380101 underscores its suitability as a payload for antibody-drug conjugates, where targeted delivery can maximize its therapeutic effect while minimizing systemic toxicity. Further research, including head-to-head comparative studies in a broader range of cancer cell lines and in vivo models, is warranted to fully elucidate the therapeutic potential of PF-06380101.

References

A Head-to-Head Comparison of Antibody-Drug Conjugate Linker-Payload Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which offer the promise of targeted chemotherapy with reduced systemic toxicity. The efficacy and safety of these complex biotherapeutics are critically dependent on the synergy between their constituent parts: a monoclonal antibody for precise targeting, a highly potent cytotoxic payload, and a linker that connects the two. The choice of linker and payload technology is a pivotal decision in ADC design, directly influencing its stability, pharmacokinetic profile, and ultimately, its therapeutic window.

This guide provides an objective, data-driven comparison of various linker-payload technologies, summarizing key performance metrics from recent preclinical studies. Detailed experimental protocols for the cited assays are also provided to aid in the design and interpretation of ADC characterization studies.

Key Linker-Payload Technologies at a Glance

The two primary categories of linkers are cleavable and non-cleavable, each with distinct mechanisms of payload release and associated advantages and disadvantages. These are paired with a variety of cytotoxic payloads, most commonly microtubule inhibitors (auristatins and maytansinoids) and DNA-damaging agents (topoisomerase I inhibitors and others).

Linker TypePayload ClassCommon ExamplesKey Characteristics
Cleavable Microtubule Inhibitors (Auristatins)vc-MMAEProtease-cleavable (e.g., by Cathepsin B). Enables bystander killing.
Microtubule Inhibitors (Auristatins)mc-MMAFMaleimidocaproyl linker. Less prone to aggregation than vc-MMAE.
DNA Damaging (Topoisomerase I Inhibitors)GGFG-DXdPeptide linker sensitive to lysosomal proteases. Potent bystander effect.
DNA Damaging (Topoisomerase I Inhibitors)CL2A-SN38pH-sensitive linker.
Non-cleavable Microtubule Inhibitors (Maytansinoids)SMCC-DM1Thioether linker. Requires lysosomal degradation of the antibody for payload release. Limited bystander effect.

Comparative Efficacy: In Vitro Cytotoxicity

The potency of an ADC is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to kill 50% of the target cancer cells (IC50). Lower IC50 values indicate higher potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker-Payloads in HER2-Positive Breast Cancer Cell Lines

ADCLinker TypePayloadCell LineIC50 (ng/mL)Reference
Trastuzumab-vc-MMAECleavable (vc)MMAESK-BR-315.2[1]
Trastuzumab-mc-MMAFCleavable (mc)MMAFSK-BR-321.7[2]
Trastuzumab-SMCC-DM1 (T-DM1)Non-cleavable (SMCC)DM1SK-BR-335.4[3]
Trastuzumab-GGFG-DXd (T-DXd)Cleavable (GGFG)DXdKPL-44.0 nM[4]
Trastuzumab-Exo-EVC-ExatecanCleavable (Exo-EVC)ExatecanKPL-40.9 nM[4]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Comparative Efficacy: In Vivo Tumor Growth Inhibition

The ultimate test of an ADC's efficacy is its ability to control tumor growth in vivo. This is typically evaluated in xenograft models, where human tumor cells are implanted in immunocompromised mice. Tumor growth inhibition (TGI) is a key metric, representing the percentage reduction in tumor volume in treated animals compared to a control group.

Table 2: Comparative In Vivo Efficacy (Tumor Growth Inhibition) of ADCs in Xenograft Models

ADCLinker TypePayloadXenograft ModelDosingTGI (%)Reference
Anti-Trop2-vc-MMAECleavable (vc)MMAECFPAC-1 (Pancreatic)1 mg/kg, single dose<50[5]
Anti-Trop2-CL2A-SN38Cleavable (CL2A)SN-38CFPAC-1 (Pancreatic)1 mg/kg, single dose87.3[5]
Anti-Trop2-GGFG-DXdCleavable (GGFG)DXdCFPAC-1 (Pancreatic)1 mg/kg, single dose98.2[5]
Trastuzumab-Exo-EVC-ExatecanCleavable (Exo-EVC)ExatecanNCI-N87 (Gastric)3 mg/kg, single doseSlightly higher than T-DXd[4]
Trastuzumab-GGFG-DXd (T-DXd)Cleavable (GGFG)DXdNCI-N87 (Gastric)3 mg/kg, single doseComparable to Exo-linker ADC[4]
Anti-HER2 ADC (Araris)Proprietary PeptideTopo1 InhibitorHER2+ modelLow doseSuperior to T-DXd[6]
Anti-Nectin-4 ADC (Araris)Proprietary PeptideMMAENectin-4+ model3-fold lower payload doseSuperior to Enfortumab Vedotin[6]

The Bystander Effect: A Double-Edged Sword

A critical differentiator between linker technologies is their ability to induce a "bystander effect," where the payload, once released from the target cell, can diffuse and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. Cleavable linkers are more adept at mediating this effect.[7][8] However, this can also lead to increased off-target toxicity if the payload is released prematurely in circulation.[9] Non-cleavable linkers, which require lysosomal degradation of the antibody for payload release, generally exhibit a limited bystander effect.[9]

For instance, in co-culture experiments, an ADC with a cleavable linker (DS8201) demonstrated a significant bystander effect by killing HER2-negative cells when co-cultured with HER2-positive cells. In contrast, an ADC with a non-cleavable linker (T-DM1) did not affect the viability of the HER2-negative cells under the same conditions.[10]

Pharmacokinetics and Stability

The stability of an ADC in circulation is paramount to its safety and efficacy. Premature release of the payload can lead to systemic toxicity and a reduced therapeutic window. Linker chemistry plays a crucial role in determining an ADC's pharmacokinetic profile.

Table 3: Comparative Pharmacokinetic Parameters of Different ADC Technologies

ADCLinker TypeKey FindingReference
Trastuzumab-Exo-EVC-ExatecanCleavable (Exo-EVC)Superior DAR retention over 7 days in rats compared to T-DXd.[4]
Trastuzumab-GGFG-DXd (T-DXd)Cleavable (GGFG)DAR decreased by approximately 50% within 7 days in a rat PK study.[4]
vc-MMAE ADCsCleavable (vc)Generally show good stability, but premature payload release can be a concern.[2]
mc-MMAF ADCsCleavable (mc)Often exhibit improved plasma stability compared to vc-MMAE ADCs.[2]
SMCC-DM1 ADCsNon-cleavable (SMCC)High plasma stability, leading to a more favorable safety profile in some cases.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Methodology:

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Methodology:

  • Cell Preparation: Label the antigen-negative (Ag-) cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.

  • Incubation: Incubate the plate for a defined period (e.g., 72-120 hours).

  • Imaging and Analysis: Use high-content imaging or flow cytometry to specifically quantify the viability of the fluorescently labeled Ag- cells.

  • Comparison: Compare the viability of Ag- cells in the co-culture setting to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10][12]

In Vivo Efficacy Study (Xenograft Model)

Objective: To assess the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ADC, and potentially a naked antibody control) and administer the treatment intravenously.

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[13] For more clinically relevant data, patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, can be utilized.[3][14]

ADC Plasma Stability Assay (LC-MS)

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (human, rat, or mouse) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant, which contains the free payload, using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of released payload.

  • DAR Analysis: To determine the average drug-to-antibody ratio (DAR) over time, the intact or partially digested ADC can be analyzed by LC-MS.[15]

Visualizing Key Concepts

Experimental Workflow for ADC Evaluation```dot

ADC_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Assay Cytotoxicity Assay Bystander Effect Assay Bystander Effect Assay Cytotoxicity Assay->Bystander Effect Assay Potency Plasma Stability Plasma Stability Bystander Effect Assay->Plasma Stability Mechanism Xenograft Efficacy Xenograft Efficacy Plasma Stability->Xenograft Efficacy Stability Pharmacokinetics Pharmacokinetics Xenograft Efficacy->Pharmacokinetics TGI Toxicity Assessment Toxicity Assessment Pharmacokinetics->Toxicity Assessment Exposure Lead Candidate Lead Candidate Toxicity Assessment->Lead Candidate Therapeutic Window ADC Candidate ADC Candidate ADC Candidate->Cytotoxicity Assay IC50

Caption: Contrasting mechanisms of payload release for cleavable and non-cleavable linkers.

Logical Relationship: Linker Stability and Therapeutic Window

Linker_Stability_Impact LinkerStability Linker Stability PrematureRelease Premature Payload Release LinkerStability->PrematureRelease Decreases TumorDelivery Payload Delivery to Tumor LinkerStability->TumorDelivery Increases SystemicToxicity Systemic Toxicity PrematureRelease->SystemicToxicity Increases TherapeuticWindow Therapeutic Window SystemicToxicity->TherapeuticWindow Narrows Efficacy Efficacy TumorDelivery->Efficacy Increases Efficacy->TherapeuticWindow Widens

Caption: The impact of linker stability on the key determinants of an ADC's therapeutic window.

Conclusion

The selection of an appropriate linker-payload combination is a multifaceted process that requires a careful balance of potency, stability, and safety. As demonstrated by the comparative data, there is no one-size-fits-all solution. Cleavable linkers coupled with highly potent payloads like DXd and exatecan show promise for potent anti-tumor activity and bystander effects, which is particularly relevant for heterogeneous tumors. However, this comes with the potential for off-target toxicity if linker stability is not optimized. Non-cleavable linkers offer a more stable profile, potentially leading to a better safety profile, but may be less effective against tumors with low or heterogeneous antigen expression.

The continued development of novel linker technologies, such as those that offer enhanced stability and controlled release, alongside the exploration of new payloads with diverse mechanisms of action, will undoubtedly expand the therapeutic potential of ADCs. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field, facilitating the rational design and development of the next generation of highly effective and safe ADC therapeutics.

References

Establishing the Accuracy and Precision of an Analytical Method for PF-06380101: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of PF-06380101, a potent auristatin microtubule inhibitor and a critical payload in the development of antibody-drug conjugates (ADCs).[1][2][3] The objective is to present a framework for establishing the accuracy and precision of an in-house analytical method against a hypothetical alternative, in line with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Introduction to PF-06380101 and Analytical Method Validation

PF-06380101 is a synthetic analogue of dolastatin 10 and functions as a microtubule inhibitor, leading to cell cycle arrest and apoptosis in actively dividing cells.[3] Its high cytotoxicity makes it an effective payload for ADCs, which are designed to selectively deliver potent therapeutic agents to cancer cells.[8] The accurate and precise measurement of PF-06380101, both as a free molecule and when conjugated to an antibody, is crucial for pharmacokinetic studies, stability testing, and quality control.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Key validation parameters, as defined by the ICH, include accuracy, precision, specificity, linearity, range, and robustness.[6][9] This guide will focus on accuracy and precision, two of the most critical attributes for quantitative assays.

Comparative Analysis of Analytical Methods

For the purpose of this guide, we will compare a hypothetical in-house developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a hypothetical alternative method, such as a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. While specific public data on the validation of a PF-06380101 analytical method is limited, the following tables present representative data that would be expected from a robust validation study.

Data Presentation: Accuracy and Precision

Table 1: Comparison of Accuracy Data

ParameterIn-House RP-HPLC MethodAlternative UPLC-MS/MS MethodAcceptance Criteria (per ICH)
Concentration % Recovery (Mean ± SD) % Recovery (Mean ± SD)
Low (80% of nominal)98.5 ± 1.2%101.2 ± 0.8%\multirow{3}{*}{98.0% - 102.0%}
Medium (100% of nominal)99.2 ± 0.9%100.5 ± 0.5%
High (120% of nominal)100.5 ± 1.5%99.8 ± 0.7%

Table 2: Comparison of Precision Data

ParameterIn-House RP-HPLC MethodAlternative UPLC-MS/MS MethodAcceptance Criteria (per ICH)
Repeatability (Intra-assay precision)
Concentration 11.1% RSD0.6% RSD\multirow{3}{}{RSD ≤ 2.0%}
Concentration 20.8% RSD0.4% RSD
Concentration 31.3% RSD0.8% RSD
Intermediate Precision (Inter-assay precision)
Day 1 vs. Day 21.8% RSD1.0% RSD\multirow{2}{}{RSD ≤ 3.0%}
Analyst 1 vs. Analyst 22.1% RSD1.3% RSD

RSD: Relative Standard Deviation

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above, based on ICH guidelines.

Accuracy Determination

Accuracy is the closeness of test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (a reference standard) and comparing the measured value to the true value.

Protocol:

  • Preparation of Samples: Prepare a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). For each level, prepare a minimum of three replicate samples.

  • Analysis: Analyze the samples using the analytical method being validated.

  • Calculation: The accuracy is expressed as the percentage of recovery by the assay.

    • % Recovery = (Measured Concentration / True Concentration) x 100

  • Acceptance Criteria: The mean percent recovery should be within a predefined limit, typically 98.0% to 102.0%.

Precision Determination

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.

    • Analyze the samples under the same operating conditions over a short interval of time.

    • Calculate the RSD for the replicate measurements.

  • Intermediate Precision (Inter-assay precision):

    • This expresses within-laboratory variations. The analysis is performed by different analysts, on different days, and with different equipment.

    • Prepare and analyze samples on different days and by different analysts.

    • Calculate the RSD for the combined results from the different conditions.

Visualizations

Signaling Pathway of PF-06380101

PF-06380101, as a microtubule inhibitor, disrupts the dynamics of microtubule assembly and disassembly, which is essential for cell division.

PF06380101_Pathway cluster_cell Cancer Cell PF06380101 PF-06380101 Tubulin Tubulin Dimers PF06380101->Tubulin Binds to Microtubules Microtubules PF06380101->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Leads to CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Mechanism of action of PF-06380101 as a microtubule inhibitor.

Experimental Workflow for Method Validation

The following diagram illustrates the general workflow for validating the accuracy and precision of an analytical method.

Method_Validation_Workflow start Start: Define Analytical Method protocol Develop Validation Protocol (Define parameters and acceptance criteria) start->protocol accuracy Accuracy Assessment (% Recovery) protocol->accuracy precision Precision Assessment (Repeatability & Intermediate) protocol->precision data_analysis Data Analysis (Calculate Mean, SD, RSD) accuracy->data_analysis precision->data_analysis comparison Compare Results to Acceptance Criteria data_analysis->comparison pass Method is Validated comparison->pass Pass fail Method Fails Validation (Investigate and Optimize) comparison->fail Fail report Generate Validation Report pass->report fail->protocol Re-evaluate

Caption: General workflow for analytical method validation.

Logical Relationship in Comparison Guide

This diagram shows the logical flow of comparing two analytical methods.

Comparison_Logic methods Analytical Methods for PF-06380101 in_house In-House RP-HPLC methods->in_house alternative Alternative UPLC-MS/MS methods->alternative validation_params Validation Parameters (ICH Q2(R1)) in_house->validation_params alternative->validation_params accuracy Accuracy validation_params->accuracy precision Precision validation_params->precision decision Method Selection accuracy->decision precision->decision

Caption: Logical framework for comparing analytical methods.

References

Benchmarking PF-06380101 ADC Efficacy Against Existing Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of antibody-drug conjugates (ADCs) utilizing the PF-06380101 (Aur0101) payload against established cancer therapies. The focus is on providing quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Executive Summary

PF-06380101 is a potent auristatin-based microtubule inhibitor payload utilized in the development of next-generation ADCs. This guide benchmarks the efficacy of two such ADCs, PF-06804103 (an anti-HER2 ADC) and PF-06664178 (an anti-Trop-2 ADC), against the established therapies Trastuzumab Emtansine (T-DM1) and Sacituzumab Govitecan , respectively.

Preclinical data demonstrates that PF-06804103, which incorporates PF-06380101, exhibits superior potency and efficacy compared to T-DM1 in various HER2-expressing cancer models, including those resistant to T-DM1. In the case of Trop-2 targeting ADCs, while a direct head-to-head preclinical comparison is not available, this guide presents the individual efficacy data for PF-06664178 and Sacituzumab Govitecan. Clinical findings indicate that PF-06664178 had modest anti-tumor activity and was discontinued due to toxicity, whereas Sacituzumab Govitecan has demonstrated significant clinical benefit and has received regulatory approval.

Data Presentation

Table 1: Preclinical Efficacy Comparison of PF-06804103 (with PF-06380101) vs. Trastuzumab Emtansine (T-DM1)
Cancer ModelHER2 ExpressionPF-06804103 Tumor Static Concentration (TSC) (µg/mL)T-DM1 Tumor Static Concentration (TSC) (µg/mL)Key Findings
Cell Line Xenografts (CLX)
JIMT-1LowNot specifiedResistant (>50 µg/mL)PF-06804103 overcomes T-DM1 resistance.[1]
Patient-Derived Xenografts (PDX)
Model 1Not specified1.0 - 9.8 (n=7)4.7 - 29 (n=5)PF-06804103 is more potent than T-DM1 across multiple models.[1][2]
Model 2 (T-DM1 Resistant)Not specifiedResponsiveResistantPF-06804103 is effective in a T-DM1 resistant model.[1][2]
Table 2: Preclinical Efficacy of PF-06664178 (with PF-06380101) in Solid Tumor Models
Cancer Model TypeTumor TypesDosingEfficacy Outcome
Cell Line XenograftsMultiple Trop-2 positive linesNot specifiedIC50 below 1 nmol/L in most cell lines.[3]
Patient-Derived Xenografts (PDX)Pancreas, Ovarian, Breast, Lung0.75 to 1.5 mg/kgSustained tumor growth inhibition and/or regression.[3]
Table 3: Preclinical Efficacy of Sacituzumab Govitecan in Ovarian Cancer Models
Cancer Model TypeTrop-2 ExpressionDosingEfficacy Outcome
Chemotherapy-Resistant EOC XenograftPositiveTwice weekly for 3 weeksImpressive anti-tumor activity.[4]
Low-Grade Serous Ovarian Cancer PDXPositiveNot specifiedSignificant tumor growth inhibition compared to control (p < .0001).[5]

Experimental Protocols

In Vivo Tumor Growth Inhibition Studies (General Protocol)

A generalized protocol for assessing the in vivo efficacy of ADCs in xenograft models is outlined below. Specific parameters for the PF-06804103 vs. T-DM1 and the individual ADC studies are based on the methodologies described in the cited literature.

  • Cell Lines and Animal Models:

    • Human cancer cell lines (e.g., JIMT-1 for breast cancer) or patient-derived tumor tissues are selected based on target antigen expression (HER2 or Trop-2).

    • Female immunodeficient mice (e.g., NOD-SCID or athymic nude mice), typically 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation:

    • For cell line xenografts, a suspension of tumor cells (typically 5 x 10^6 to 10 x 10^6 cells in a solution like Matrigel) is subcutaneously injected into the flank of each mouse.

    • For patient-derived xenografts, small tumor fragments are surgically implanted subcutaneously.

  • Tumor Growth Monitoring and Randomization:

    • Tumor volumes are measured 2-3 times per week using digital calipers, calculated with the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • ADC Administration:

    • ADCs (PF-06804103, T-DM1, PF-06664178, or Sacituzumab Govitecan) and vehicle controls are administered intravenously (IV) via the tail vein.

    • Dosing schedules vary by study, for example, a single dose, multiple doses on a specific schedule (e.g., twice weekly for 3 weeks), or as described in the specific study protocols.

  • Efficacy Assessment:

    • Primary efficacy endpoints include tumor growth inhibition, tumor regression, and overall survival.

    • Tumor growth inhibition is calculated as the percentage change in tumor volume from baseline.

    • Tumor Static Concentration (TSC) is determined through pharmacokinetic/pharmacodynamic (PK/PD) modeling, representing the ADC concentration required to halt tumor growth.[6][7]

  • Ethical Considerations:

    • All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 ADC Targeting and Internalization cluster_1 Payload Release and Cytotoxic Effect ADC Antibody-Drug Conjugate (e.g., PF-06804103) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen (e.g., HER2, Trop-2) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload PF-06380101 (Aur0101) Lysosome->Payload 4. Linker Cleavage & Payload Release Tubulin Tubulin Payload->Tubulin 5. Binds to Tubulin Microtubules Microtubules Tubulin->Microtubules 6. Inhibits Microtubule Polymerization CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action for an ADC with the PF-06380101 payload.

Experimental Workflow: In Vivo Efficacy Study

cluster_workflow In Vivo Xenograft Study Workflow start Start implant Tumor Cell/Fragment Implantation in Mice start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization of Mice into Treatment Groups monitor_growth->randomize treat ADC Administration (IV) randomize->treat measure Tumor Volume & Body Weight Measurement treat->measure measure->treat Subsequent Doses analysis Data Analysis: Tumor Growth Inhibition, Survival measure->analysis Repeated Measures end End of Study analysis->end

Caption: A typical workflow for an in vivo ADC efficacy study.

Logical Relationship: PF-06804103 vs. T-DM1 Efficacy

cluster_comparison Efficacy Comparison: PF-06804103 vs. T-DM1 cluster_outcomes Preclinical Outcomes pf06804103 PF-06804103 (Payload: PF-06380101) potency Higher Potency (Lower TSC) pf06804103->potency Demonstrates resistance Efficacy in T-DM1 Resistant Models pf06804103->resistance Demonstrates tdm1 Trastuzumab Emtansine (T-DM1) tdm1->potency Lower Potency tdm1->resistance Ineffective in Resistant Models

Caption: Logical comparison of PF-06804103 and T-DM1 preclinical efficacy.

References

Safety Operating Guide

Proper Disposal of PF-06380101-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Due to its cytotoxic nature, PF-06380101-d8 requires specialized disposal procedures. It must be treated as hazardous chemical waste. Improper disposal poses a significant risk to human health and the environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, a deuterated auristatin microtubule inhibitor. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.

Understanding the Hazards

This compound is a highly potent cytotoxic compound, analogous to other auristatins like Monomethyl Auristatin E (MMAE).[][2] Compounds in this class are known to be antineoplastic agents that inhibit cell division.[2] The primary hazard associated with this compound is its ability to damage or kill cells.[3] It is suspected of causing genetic defects, potentially harming unborn children, and causing organ damage through prolonged or repeated exposure. Therefore, it must be handled with extreme caution, and all waste generated must be segregated as cytotoxic.

The deuterated nature of this compound (containing deuterium, a stable isotope of hydrogen) does not alter its chemical toxicity or the fundamental disposal requirements.[4][5] The disposal protocol is dictated by its cytotoxicity.

Data Summary: this compound Disposal Profile

PropertyInformationCitation
Chemical Name This compound[6]
Synonyms Aur0101-d8, Auristatin-0101-d8[7]
Chemical Family Auristatin, Dolastatin 10 analogue[][6]
Primary Hazard Cytotoxic[3][8]
Known Effects Suspected of causing genetic defects, suspected of damaging the unborn child, causes damage to organs through prolonged or repeated exposure.[8]
Waste Category Hazardous, Cytotoxic, Chemical Waste[3][9][10]
Disposal Method High-temperature incineration[6]
Container Type Rigid, leak-proof, clearly labeled cytotoxic waste containers (often color-coded purple or yellow with a cytotoxic symbol).[3][8]
Required PPE Chemical-resistant gloves, lab coat/gown, eye protection (safety glasses/goggles), and in some cases, respiratory protection.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and any materials contaminated with it.

Step 1: Segregation of Waste

Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[3] This includes:

  • Empty Vials and Containers: Any original vials or containers that held this compound.

  • Contaminated Labware: Pipette tips, serological pipettes, centrifuge tubes, flasks, and any other disposable labware that has come into contact with the compound.

  • Contaminated Sharps: Needles, syringes, and scalpels used for handling this compound must be placed in a designated cytotoxic sharps container.[8]

  • Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and any other PPE worn while handling the compound.

  • Spill Cleanup Materials: Any absorbent pads, wipes, or other materials used to clean up spills of this compound.

Step 2: Waste Collection and Containment

  • Non-Sharp Waste: Place all non-sharp, solid cytotoxic waste into a designated rigid, leak-proof container that is clearly labeled with the cytotoxic symbol.[3] These containers are often color-coded (e.g., yellow with a purple lid) to distinguish them from other waste streams.[6]

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.

  • Sharp Waste: All sharps must be placed directly into a puncture-resistant cytotoxic sharps container.[8] These are also typically color-coded and labeled for cytotoxic waste.

Step 3: Labeling and Storage

  • Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and list the chemical contents.

  • Store the sealed waste containers in a designated, secure area away from general lab traffic until they are collected for disposal. This area should be clearly marked as a hazardous waste accumulation site.

Step 4: Final Disposal

  • The final disposal of cytotoxic waste must be handled by a licensed hazardous waste disposal company.[6]

  • The standard and required method for the destruction of cytotoxic agents like this compound is high-temperature incineration.[6]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste. Do not attempt to dispose of this waste through normal laboratory trash or sewer systems.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation at Point of Generation cluster_2 Containment cluster_3 Final Disposal A Experiment using This compound B Waste Generated (Solid, Liquid, Sharps) A->B C Is the waste contaminated with this compound? B->C D Yes C->D E No C->E F Segregate as Cytotoxic Waste D->F G Dispose as Non-Hazardous Waste E->G H Select Appropriate Container F->H I Cytotoxic Sharps Container H->I Sharps J Labeled, Leak-Proof Cytotoxic Waste Container H->J Non-Sharps K Store in Designated Hazardous Waste Area I->K J->K L Arrange for Pickup by Licensed Disposal Vendor K->L M High-Temperature Incineration L->M

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of a spill or personnel exposure, immediate action is critical.

  • Spill:

    • Alert others in the area and evacuate if necessary.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection, before attempting to clean the spill.

    • Contain the spill using a chemical spill kit with absorbent materials.

    • Clean the area from the outside in, and decontaminate the surface with an appropriate cleaning agent (e.g., 10% bleach solution followed by a water rinse).

    • All cleanup materials must be disposed of as cytotoxic waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention after any exposure. Report the incident to your supervisor and EHS department.

By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and safety data sheets for chemical handling and waste disposal.

References

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